Nikkomycin pseudo-J

Catalog No.
S537222
CAS No.
120796-22-7
M.F
C25H32N6O13
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nikkomycin pseudo-J

CAS Number

120796-22-7

Product Name

Nikkomycin pseudo-J

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

Molecular Formula

C25H32N6O13

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1

InChI Key

ZWCOQJINVKEJCM-PXWVMMDFSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Nikkomycin pseudo-J;

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

The exact mass of the compound Nikkomycin pseudo-J is 624.2027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Discovery and Basic Properties of Nikkomycin Pseudo-J

Author: Smolecule Technical Support Team. Date: February 2026

Nikkomycin pseudo-J was identified as a new metabolite of Streptomyces tendae Tü 901/PF 53+-3. The table below summarizes its core characteristics:

Property Description
Producing Organism Streptomyces tendae Tü 901/PF 53+-3 [1] [2]
Discovery Timeline Research published in 1989 [1] [2]
Structural Class Peptidyl nucleoside antibiotic; a tripeptide analogue of nikkomycin J [1]
Key Structural Feature Contains a C-glycosidic linkage between the uracil base and the 5-amino-5-deoxy-D-allo-furanuronic acid sugar moiety [1] [2]
Biological Activity Lower biological activity compared to the N-glycosidic nikkomycins (e.g., Nikkomycin Z) [1]

Methodology for Structure Elucidation

The structural determination of this compound was achieved primarily through advanced spectroscopic techniques, as detailed below [2].

  • Key Techniques: The constitution and configuration of the molecule were defined using two-dimensional NMR techniques and mass spectrometry [2].
  • Critical Differentiation: These methods were essential for identifying the unique C-glycosidic bond (as found in pseudouridine) that distinguishes it from the more common N-glycosidic bond in nikkomycins Z and J [1] [2].

The following diagram illustrates the core structural difference that characterizes the "pseudo" nikkomycins.

G Diagram: Structural distinction between classic and 'pseudo' nikkomycins N N-Glycosidic Nikkomycins (e.g., Nikkomycin Z/J) KeyFeatureN Key Feature: Uracil N1 atom linked to sugar C1' atom N->KeyFeatureN C C-Glycosidic 'Pseudo' Nikkomycins (e.g., Pseudo-J) KeyFeatureC Key Feature: Uracil C5 atom linked to sugar C1' atom C->KeyFeatureC

Biological Activity and Context

This compound is part of the larger nikkomycin family, which are competitive inhibitors of chitin synthase [3]. This mechanism makes them potent against fungi and insects. However, the specific C-glycosidic structure in this compound results in lower biological activity compared to its N-glycosidic counterparts [1].

Despite the promise of nikkomycins like Nikkomycin Z, their development into clinical drugs has faced challenges, primarily due to structural instability leading to a short half-life and difficulties with bioavailability [3].

Research Implications and Future Directions

The discovery of this compound highlights the structural diversity within this antibiotic family. Research into generating more selective nikkomycin producers, for example, by genetically blocking the biosynthesis of less active components like nikkomycin X and feeding precursors like uracil, has been successfully employed to boost yields of the more therapeutically promising nikkomycin Z [4]. Similar strategies could potentially be applied to other nikkomycin variants.

References

Streptomyces tendae Tü 901/PF 53+-3 fermentation metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Metabolites of Streptomyces tendae Tü 901

The table below summarizes the key metabolites produced by various strains and mutants of Streptomyces tendae Tü 901.

Metabolite Name Strain / Mutant Metabolite Type / Key Feature Biological Activity / Notes
Nikkomycins I, J, X, Z [1] [2] [3] Wild-type and overproducer mutants (e.g., S2566) [4] [5] Peptidyl nucleoside antibiotics; contain hydroxypyridylhomothreonine [1] Antifungal; inhibitors of chitin synthase [4]
Nikkomycins Cx and Cz [1] [3] Accumulated by specific biosynthetic mutants (e.g., nikA, nikB, nikP1 mutants) [1] [3] Nucleoside moieties (precursors to mature nikkomycins) [1] Biosynthetic intermediates
Nikkomycins Lx and Lz [1] nikF cytochrome P450 disruptant [1] Novel derivatives containing pyridylhomothreonine [1] Result from disrupted biosynthesis
Nikkomycins Ox and Oz [3] nikV disruptant [3] Contain 2-amino-4-hydroxy-4-(3'-hydroxy-6'-pyridyl) butanoic acid [3] Result from disrupted biosynthesis
Nikkomycins pseudo-Z (ψ-Z) and pseudo-J (ψ-J) [6] [7] Tü 901/PF 53+-3 [6] [7] C-nucleoside analogues; C-glycosidic bond instead of N-glycosidic bond [6] [7] Lower biological activity than N-nucleoside nikkomycins [7]
Juglomycins [8] Tü 901/8c [8] Not specified in detail Production is anti-correlated with nikkomycin under certain conditions [8]
AFP1 (Antifungal Protein) [9] Tü 901 [9] Chitin-binding protein (86 residues) [9] Antifungal activity; distinct mode of action from nikkomycins [9]

Fermentation and Nutritional Control

Optimizing fermentation is critical for maximizing metabolite yield. The following table summarizes key parameters from continuous culture studies.

Parameter Condition for Nikkomycin Production Condition for Juglomycin Production Impact / Notes
Process Type Fed-batch [4]; Continuous culture at high cell density [4] Continuous culture [8] Fed-batch extends peak production time [4]
Dilution Rate (D) Slow growth rates [4] Increasing dilution rate [8] Productivity decreases with increasing D [8]
Phosphate (PO₄) Low (1.0 mM) [8] High (2.5 mM) [8] Strong inverse relationship; low PO₄ enhances nikkomycin, suppresses juglomycin [8]
Carbon Limitation Tested at different dilution rates [4] Not specified Results compared, but specific optimal state not detailed [4]

Genetic Regulation of Nikkomycin Biosynthesis

The biosynthesis of nikkomycin in S. tendae is governed by a complex gene cluster. The following diagram illustrates the core biosynthetic pathway and the roles of key genes, based on mutational analysis.

G cluster_nikU_V Precursor Synthesis Nucleoside Moieties\nCx & Cz Nucleoside Moieties Cx & Cz nikP1, nikS nikP1, nikS Nucleoside Moieties\nCx & Cz->nikP1, nikS Assembly Peptidyl Moieties Peptidyl Moieties Precursor L-Lysine Precursor L-Lysine nikC nikC Precursor L-Lysine->nikC Initial Step nikA, nikB, nikD nikA, nikB, nikD nikC->nikA, nikB, nikD Biosynthesis Path nikE nikE nikA, nikB, nikD->nikE Assembly Path nikF, nikG nikF, nikG nikE->nikF, nikG Hydroxylation Hydroxypyridylhomothreonine\n(HPHT) Hydroxypyridylhomothreonine (HPHT) nikF, nikG->Hydroxypyridylhomothreonine\n(HPHT) Hydroxypyridylhomothreonine\n(HPHT)->nikP1, nikS Condensation nikT nikT nikP1, nikS->nikT nikP2 nikP2 nikT->nikP2 Mature Nikkomycins\n(I, J, X, Z) Mature Nikkomycins (I, J, X, Z) nikP2->Mature Nikkomycins\n(I, J, X, Z) nikU, nikV nikU, nikV HPHT Synthesis HPHT Synthesis nikU, nikV->HPHT Synthesis HPHT Synthesis->Hydroxypyridylhomothreonine\n(HPHT)

Genetic pathway for nikkomycin biosynthesis in S. tendae Tü901.

Experimental Protocols for Key Analyses

For researchers aiming to reproduce or build upon these findings, here are the methodologies cited in the literature.

1. Fermentation Protocol for Nikkomycin Production [4]

  • Process Type: Fed-batch culture or continuous culture.
  • Key Parameters: Extend the time of maximal production using the fed-batch technique. In continuous culture, high productivity is linked to slow growth rates.
  • Variables: Test different dilution rates with and without carbon limitation.
  • Analysis: Monitor nikkomycin production over time, likely correlating with cell density and growth phase.

2. Genetic Complementation of Non-Producing Mutants [5]

  • Cloning Vector: Use a shuttle cosmid vector like pIJ699 or pKC505.
  • Genomic Library: Create a library from wild-type S. tendae.
  • Host Strain: Introduce the library into a nikkomycin non-producing mutant (e.g., NP9).
  • Screening: Identify complemented clones by restoring nikkomycin production.
  • Analysis: Identify nikkomycins using HPLC and characteristic UV spectra.

3. Heterologous Expression of Biosynthetic Genes [2]

  • Cosmid Vectors: Use recombinant cosmids (e.g., p24/32 and p9/43-2) carrying large genomic inserts (~31 kb and ~27 kb) from S. tendae.
  • Host Strain: Introduce these cosmids into a heterologous host, such as Streptomyces lividans TK23.
  • Confirmation: Verify successful expression by detecting nikkomycins X, Z, I, and J in the culture filtrate of the transformant using HPLC analysis.

4. Identification and Analysis of Metabolites

  • HPLC with Photodiode Array Detection: This is a standard method for screening and identifying nikkomycins in culture broth, based on their retention times and characteristic UV spectra [5] [2].
  • Structure Elucidation: For novel metabolites, use a combination of two-dimensional NMR techniques and mass spectrometry to determine molecular structures [6] [7].

References

C-glycosidic nikkomycin structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of C-Glycosidic Nikkomycins

Nikkomycins are a class of nucleoside-peptide antibiotics produced by Streptomyces species. They function as competitive inhibitors of chitin synthase, making them active against various fungi and some insects [1].

The key structural feature distinguishing the "pseudo" variants is their C-glycosidic bond. In the well-known nikkomycins Z and J, the uracil base is connected to the sugar moiety via an N-glycosidic bond. In contrast, nikkomycins pseudo-Z (ψ-Z) and pseudo-J (ψ-J) feature a C-glycosidic bond between the C-5 atom of the uracil ring and the C-1' atom of a 5-amino-5-deoxy-D-allo-furanuronic acid molecule [2] [3].

The table below summarizes the core characteristics of these compounds:

Characteristic Nikkomycins Z & J Nikkomycins Pseudo-Z & Pseudo-J
Isolated From Streptomyces tendae Tü 901/PF 53+-3 [2] Streptomyces tendae Tü 901/PF 53+-3 [2]
Glycosidic Bond N-glycosidic bond C-glycosidic bond [2]
Bond Location Between uracil and sugar moiety Between C-5 of uracil and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid [2]
Primary Method of Structure Elucidation Not specified in search results Two-dimensional NMR techniques and mass spectrometry [2]

Structural Elucidation and Regulatory Pathways

The discovery and structural determination of nikkomycins pseudo-Z and pseudo-J were achieved through the isolation of these metabolites from the fermentation broth of Streptomyces tendae, followed by structure elucidation using two-dimensional NMR techniques and mass spectrometry [2].

Subsequent research has identified a complex regulatory system that controls nikkomycin biosynthesis in Streptomyces ansochromogenes. This system involves butenolide-type signaling molecules (SABs), which are part of an emerging family of signaling molecules in Streptomyces that control traits like antibiotic production and morphological differentiation [4].

The following diagram illustrates the core regulatory pathway that governs nikkomycin production, based on the butenolide signaling system:

G SABs Butenolide Signals (SAB1, SAB2, SAB3) SabR1 Transcriptional Repressor (SabR1) SABs->SabR1 Binds to sabA_sabR1 sabA & sabR1 Genes SabR1->sabA_sabR1 Represses cprC cprC Gene SabR1->cprC Represses AdpA Pleiotropic Regulator (AdpA) cprC->AdpA Activates NikCluster Nikkomycin Biosynthetic Gene Cluster AdpA->NikCluster Activates

Figure 1: Simplified butenolide signaling pathway regulating nikkomycin biosynthesis. Binding of butenolide signals (SABs) to the SabR1 repressor derepresses key genes, ultimately activating the nikkomycin cluster via AdpA [4].

Biological Activity and Drug Development Potential

Nikkomycins have been investigated for their potential as antifungal agents, with a summary of their profile and challenges provided in the table below.

Aspect Description
Mode of Action Competitive inhibition of chitin synthase enzymes, disrupting cell wall synthesis in fungi [1].
Spectrum of Activity Most active against dimorphic fungi (e.g., Coccidioides immitis); moderate activity against Candida albicans and Cryptococcus neoformans; generally low activity against molds [1].
Synergy Displays synergistic effects with glucan synthase inhibitors (e.g., caspofungin) and azole antifungals (e.g., fluconazole) [1].
Clinical Status Preclinical and Phase 1 studies showed low toxicity, but development has been hampered by a short half-life due to structural instability [1].

Suggestions for Further Research

To obtain the detailed experimental protocols you require, I suggest the following steps:

  • Access the Original Paper: The full text of the 1989 paper "Metabolic products of microorganisms. 254. Structure of the new nikkomycins pseudo-Z and pseudo-J" in the Journal of Antibiotics will contain the specific experimental details for the NMR and mass spectrometry work [2].
  • Consult Methodological Guides: The book "Structure Elucidation and Properties of Nikkomycins, a New Class of Nucleoside - Peptide Antibiotics" by Hanspaul Hagenmaier, identified in the search results, is likely a comprehensive source for classical structure elucidation techniques for this antibiotic class [5].
  • Explore Recent Reviews: The topical article on "Nikkomycin" from ScienceDirect, along with other recent review papers, can provide a broader context and may cite key methodological studies [1].

References

Nikkomycin pseudo-J NMR and mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Structural Elucidation and Workflow

Nikkomycins pseudo-Z and pseudo-J were isolated from the fermentation broth of Streptomyces tendae Tü 901/PF 53+-3. Their structures were determined to be analogues of nikkomycins Z and J, but with a critical difference: a C-glycosidic bond between the C-5 atom of the uracil base and the C-1' atom of the 5-amino-5-deoxy-D-allo-furanuronic acid sugar, replacing the standard N-glycosidic bond [1] [2] [3]. This makes them comparable to C-nucleosides like pseudouridine.

The following diagram illustrates the logical workflow used to determine this unique structure.

G Start Isolate Compounds from Streptomyces tendae NMR 2D NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Compare Compare Data with Nikkomycin Z/J NMR->Compare MS->Compare Conclude Identify C-glycosidic Bond Compare->Conclude

Key Analytical Findings

The structure elucidation relied heavily on comparing the new analogues' data with the known structures of nikkomycins Z and J.

Analytical Method Key Findings for Nikkomycin Pseudo-J
Mass Spectrometry Used to determine the molecular formula and mass; specific data not listed in results.
NMR Spectroscopy Revealed the C-glycosidic linkage (key difference from Nikkomycin J); specific chemical shifts not listed in results.
Biological Activity Found to exhibit lower biological activity compared to the N-glycosidic nikkomycins Z and J [2].

Modern Protocol for Analog Characterization

While the original data for pseudo-J is sparse, a 2014 study on novel nikkomycin analogues (Px and Pz) provides a detailed, modern protocol for structure elucidation that mirrors the approach used for pseudo-J [4] [5]. The table below outlines the key experiments.

Experiment Purpose Key Outcomes for Nikkomycin Pz
ESI-MS/MS Determine molecular mass and formula. [M+H]⁺ ion at m/z 480.2; molecular formula C₂₀H₂₅N₅O₉ (exact mass 479.2 Da).
1H-NMR Assign proton environment and coupling. Distinctive pyridine ring signals: δ 8.68 (1H, s), δ 8.46 (1H, d, J=8.2 Hz), δ 7.94 (dd, J=8.1, 5.9 Hz), δ 8.60 (1H, d, J=5.7 Hz).
13C-NMR Identify carbon backbone and functional groups. Assigned chemical shifts for nucleoside and homothreonine moieties.
2D NMR (COSY, HSQC, HMBC) Correlate nuclei to establish atomic connectivity and molecular structure. COSY/HSQC established proton-proton networks; HMBC confirmed pyridinyl ring attachment to homothreonine via meta-carbon.

Research Implications

The identification of this compound highlights several key points:

  • Natural Diversity: Microorganisms naturally produce a range of structural variants, including C-nucleoside antibiotics.
  • Structure-Activity Relationship (SAR): The replacement of an N-glycosidic bond with a C-glycosidic bond resulted in lower biological activity, underscoring the importance of the glycosidic linkage for effective chitin synthase inhibition [2].
  • Analytical Foundation: The early use of 2D NMR and MS established a characterization framework that continues with modern techniques used for newer analogues like nikkomycins Px and Pz [4] [5].

References

Biosynthetic pathway of nikkomycin pseudo-J

Author: Smolecule Technical Support Team. Date: February 2026

Nikkomycin Biosynthetic Gene Cluster

Nikkomycins are produced by Streptomyces strains like S. ansochromogenes and S. tendae [1] [2]. The biosynthetic gene cluster (san cluster in S. ansochromogenes; nik cluster in S. tendae) contains over 20 open reading frames organized into several transcriptional units [3] [4].

The table below summarizes the functions of key genes and their products in the pathway:

Gene Gene Product / Enzyme Function in Biosynthesis
nikO / sanO Enolpyruvyl transferase (NikO) Transfers enolpyruvyl moiety from PEP to 3'-OH of UMP; first step in aminohexuronic acid (AHA) formation [5].
sanP / nikP Not fully characterized Essential for biosynthesis of imidazolone base (unique to nikkomycin X) [2].
sanH Cytochrome P450 monooxygenase Hydroxylation of pyridyl residue (in peptidyl moiety) [6].
sanI Ferredoxin Electron donor for SanH [6].
sanQ Cytochrome P450 monooxygenase Hydroxylation of L-histidine (in imidazolone base biosynthesis) [6].
sanG Pathway-specific regulator (SARP) Transcriptional activator; controls expression of sanO-V and sanN-I operons [3] [4].
sabR Pleiotropic regulator (TetR-family) Enhances nikkomycin production by binding to sanG promoter (SARE sequence) [3] [4].
adpA-L Global pleiotropic regulator Positively controls transcription of sanG [7].

Overview of the Biosynthetic Pathway

The following diagram summarizes the core nikkomycin biosynthetic pathway, highlighting key steps and the unique "cryptic phosphorylation" mechanism:

G cluster_0 Nucleoside Moiety Biosynthesis cluster_1 Peptidyl Moiety Biosynthesis UMP UMP Step1 Enolpyruvyl Transfer UMP->Step1 NikO PEP PEP AHA_Intermediate AHA Nucleoside Intermediate Cryptic_P Cryptic 2'-Phosphorylation AHA_Intermediate->Cryptic_P Dephospho Dephosphorylation Cryptic_P->Dephospho Nikkomycin_Z Nikkomycin Z Dephospho->Nikkomycin_Z Nikkomycin_X Nikkomycin X Dephospho->Nikkomycin_X Step2 AHA Nucleoside Construction Step1->Step2 Multiple Steps Step2->AHA_Intermediate L_His L-Histidine SanQ SanQ L_His->SanQ SanQ Hydroxylation L_Lys L-Lysine/L-Glutamate HPHT Hydroxypyridylhomothreonine (HPHT) L_Lys->HPHT SanH/SanI Hydroxylation & Other Steps HPHT->Nikkomycin_Z Imidazolone Imidazolone SanQ->Imidazolone Further Steps Imidazolone->Nikkomycin_X

Core nikkomycin biosynthetic pathway. The nucleoside moiety (AHA) is built from UMP and PEP, proceeding through a cryptic 2'-phosphorylation later removed. The peptidyl moieties (HPHT for nikkomycin Z, imidazolone for nikkomycin X) are synthesized from distinct amino acid precursors.

Key Enzymatic Mechanisms and Regulation

Enolpyruvyl Transfer by NikO
  • Catalytic Function: NikO is a PEP-utilizing enzyme that transfers an enolpyruvyl moiety from PEP to the 3'-hydroxyl group of UMP, forming the foundation of the aminohexuronic acid (AHA) nucleoside [5].
  • Structural Insights: NikO shares structural homology with other enolpyruvyl transferases like MurA. It undergoes a substrate-induced conformational change and contains an active-site cysteine (Cys130) critical for catalysis [5].
  • Inhibition: NikO is inhibited by the antibiotic fosfomycin, which alkylates Cys130 [5].
Cryptic Phosphorylation

A unique cryptic phosphorylation occurs during AHA biosynthesis [8]:

  • A 2'-phosphorylation is introduced on a biosynthetic intermediate in an early step (third of seven steps).
  • This phosphate group is retained throughout the subsequent steps of the pathway.
  • It is removed in the final step, just before the mature nikkomycin is produced. This modification is thought to protect reactive intermediates or control pathway flux [8].
Regulatory Network

Nikkomycin biosynthesis is controlled by a multi-layered regulatory network:

  • Pathway-Specific Regulation: The SanG protein, a Streptomyces antibiotic regulatory protein (SARP), directly activates the transcription of key operons (sanO-V and sanN-I) [3] [4].
  • Pleiotropic Regulation: The SabR protein binds to a specific site (SARE) in the sanG promoter region, enhancing its transcription and thereby boosting nikkomycin production [3] [4].
  • Global Regulation: The global regulator AdpA-L directly controls the expression of sanG, linking nikkomycin production to the broader physiological state of the cell [7].

Key Experimental Protocols

Gene Disruption/Deletion for Functional Analysis
  • Purpose: To determine the function of a specific gene (sanH, sanP, sabR, etc.) in the biosynthetic pathway or its regulation [2] [6] [4].
  • Typical Workflow:
    • Vector Construction: A DNA fragment internal to the target gene is cloned into a non-replicating plasmid, often containing an antibiotic resistance marker (e.g., apramycin, kanamycin).
    • Conjugal Transfer: The plasmid is introduced into Streptomyces cells via conjugation from E. coli.
    • Selection and Screening: Exconjugants are selected with antibiotics. Double-crossover events result in gene replacement/disruption, which can be confirmed by PCR or Southern blotting.
    • Phenotype Analysis: The mutant strain is fermented, and its metabolic profile is compared to the wild-type using HPLC and bioassays to identify accumulated intermediates or abolished production [2] [6].
Enzyme Activity Assay for NikO
  • Purpose: To measure the catalytic activity of the enolpyruvyl transferase NikO and characterize inhibitors [5].
  • Methodology:
    • Reaction Mix: Contains UMP, PEP, MgCl₂, and NikO enzyme in buffer.
    • Coupled Assay: The release of inorganic phosphate (Pi) during the reaction is quantified using a malachite green phosphate detection kit.
    • Kinetics & Inhibition: Activity is measured for wild-type and mutant NikO (e.g., C130A, D342A). Inhibition is tested by pre-incubating NikO with fosfomycin, with or without substrates [5].
DNA-Protein Interaction Studies (EMSA & Footprinting)
  • Purpose: To confirm direct binding of a regulatory protein (e.g., SabR) to a specific DNA sequence (e.g., sanG promoter) [4].
  • Electrophoretic Mobility Shift Assay (EMSA):
    • Purified, His-tagged SabR is incubated with a labeled DNA probe.
    • Protein-DNA complexes have reduced mobility in a native polyacrylamide gel, visible as a "shifted" band [4].
  • DNase I Footprinting:
    • SabR is bound to an end-labeled DNA fragment.
    • Partial digestion with DNase I cleaves unprotected DNA. The region bound by SabR is protected, appearing as a "footprint" (gap) on the sequencing gel, revealing the exact binding sequence (SARE) [4].

References

C-glycosidic bond in nikkomycin pseudo-J explanation

Author: Smolecule Technical Support Team. Date: February 2026

Core Structural Features of Nikkomycin Pseudo-J

The table below summarizes the key characteristics of the C-glycosidic bond in this compound and how it contrasts with standard nikkomycins.

Feature This compound Standard Nikkomycins (e.g., Z and J)
Glycosidic Bond Type C-glycosidic bond [1] [2] N-glycosidic bond [1] [2]
Atomic Connectivity Between C-5 of the uracil base and C-1' of the sugar moiety [1] [2] Between a nitrogen atom of the nucleobase and C-1' of the sugar moiety
Sugar Moisty 5-amino-5-deoxy-D-allo-furanuronic acid [1] [2] 5-amino-5-deoxy-D-allo-furanuronic acid (in nikkomycins Z and J) [1]
Producer Strain Streptomyces tendae Tü 901/PF 53+-3 [1] [2] Streptomyces tendae and Streptomyces ansochromogenes [3] [4]
Chemical Stability Likely more resistant to acid hydrolysis (inferred from C-glycoside property) [5] -

This unique C-C linkage is a key diagnostic feature for identifying this compound. In contrast, the more common N-glycosidic bond in standard nikkomycins connects a nitrogen atom in the nucleobase to the anomeric carbon (C-1') of the sugar [6].

Experimental Structure Elucidation

The structure of this compound, including its characteristic C-glycosidic bond, was determined using advanced analytical techniques [1] [2].

Detailed Methodologies
  • Two-Dimensional NMR Spectroscopy: This technique was crucial for determining the connectivity of atoms.

    • Heteronuclear Correlation SpectroscopY (HETCOR): This experiment correlates the chemical shifts of hydrogen atoms (1H) with the chemical shifts of the carbon atoms (13C) they are directly bonded to. It was used to map the direct bonds in the molecule, including those around the proposed C-glycosidic linkage [1].
    • Through-Space Correlations (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about which atoms are spatially close to each other, even if not directly bonded. This data helps confirm the three-dimensional arrangement and the stereochemistry of the sugar ring [1].
  • Mass Spectrometry (MS): MS provided complementary information on the molecular mass and fragmentation pattern.

    • The high-resolution mass data confirmed the molecular formula of this compound, showing it to be an isomer of the known nikkomycin J [1] [2].
    • The fragmentation pattern, particularly the ions resulting from the cleavage around the sugar and base units, provided indirect evidence supporting the C-glycosidic connectivity [1].

A Workflow for Differentiating C-Glycosidic Bonds

For researchers aiming to characterize similar natural products, the following integrated workflow, based on the methods used for this compound, is a robust approach.

G Step1 1. Purified Compound Step2 2. High-Resolution Mass Spectrometry (HR-MS) Step1->Step2 Step3 3. 1D NMR Analysis (¹H, ¹³C, DEPT) Step2->Step3 Step4 4. Key Observation: Anomeric carbon (C-1') couples with a carbon, not a proton Step3->Step4 Step5 5. Advanced Structure Elucidation (2D NMR: HMBC, NOESY, HETCOR) Step4->Step5 Step6 6. Confirmed C-Glycosidic Structure Step5->Step6

This workflow leads to the key evidence for a C-glycosidic bond. In a typical N-glycoside, the anomeric carbon (C-1') shows a one-bond correlation to an anomeric proton in the HSQC spectrum. In a C-glycoside, this proton is absent. Instead, the HMBC experiment, which shows correlations over multiple bonds, reveals a direct correlation between the anomeric carbon (C-1') and a carbon atom from the aglycone base, providing direct proof of the C-C bond [1].

Biological and Pharmacological Implications

The C-glycosidic bond in this compound is not just a structural curiosity; it has significant potential consequences for its bioactivity and development as an antifungal agent.

  • Enhanced Metabolic Stability: C-glycosidic bonds are generally more resistant to chemical and enzymatic hydrolysis compared to O- and N-glycosidic bonds [5]. This improved stability could lead to a longer half-life in biological systems, a highly desirable property for a therapeutic agent.
  • Unique Interaction with Target: Nikkomycins are competitive inhibitors of chitin synthase, mimicking the natural substrate UDP-N-acetylglucosamine [3] [4]. The altered geometry and electronic properties imposed by the C-glycosidic bond in the nucleoside moiety (this compound) could modulate its affinity for the enzyme's active site, potentially leading to differences in potency or spectrum of activity compared to nikkomycins Z and J.

References

Isolation and purification of nikkomycin pseudo-J from fermentation broth

Author: Smolecule Technical Support Team. Date: February 2026

Background on Nikkomycin Pseudo-J

This compound (ψJ) is a tripeptide antibiotic and a minor congener of the nikkomycin family, first isolated from the fermentation broth of Streptomyces tendae Tü 901/PF 53+-3 [1] [2]. Its key structural feature is a C-glycosidic bond between the C-5 atom of the uracil base and the C-1' atom of 5-amino-5-deoxy-D-allo-furanuronic acid, in contrast to the N-glycosidic bond found in the more prevalent nikkomycins J and Z [2] [3]. This C-nucleoside structure is associated with lower biological activity compared to its N-glycosidic analogues [1].

Application Notes: Isolation & Purification

The following protocol is inferred from methods described for related nikkomycins, particularly nikkomycin Z, and from the general characterization of pseudo-J.

Fermentation and Initial Harvest

The production of this compound begins with the fermentation of the producing strain, Streptomyces tendae.

  • Strain: Streptomyces tendae Tü 901/PF 53+-3 [1] [3].
  • Process: Fed-batch or continuous fermentation techniques can be optimized to extend the production phase and maximize the yield of nikkomycins [4].
  • Harvest: After fermentation, the culture broth is centrifuged or filtered to separate the biomass from the supernatant containing the nikkomycins [5].
Primary Isolation and Purification

The initial steps focus on isolating the crude nikkomycin complex from the aqueous supernatant.

  • Adsorption Chromatography: The clarified supernatant is passed through a column packed with a resin such as Diaion HP-20. The hydrophilic nikkomycins are adsorbed and then eluted with a suitable solvent, typically a water-methanol mixture [5] [6].
  • Ion-Exchange Chromatography (IEC): The fraction containing the nikkomycin complex is further purified using cation-exchange chromatography. The basic nature of nikkomycins allows them to bind to cation exchangers. Elution is typically performed with a volatile buffer, such as pyridine formate, which can be easily removed later [6].
High-Resolution Purification of Pseudo-J

To separate the minor component pseudo-J from other nikkomycins, high-resolution chromatography is essential.

  • Preparative Reversed-Phase HPLC: This is the most critical step for obtaining pure this compound.
    • Column: A preparative C18 column (e.g., 16 mm i.d., 10 μm particle size) [6].
    • Mobile Phase: Use a volatile buffer system to prevent interference with subsequent analysis. A mixture of 50 mM ammonium formate (pH 4.0) and methanol is a suitable starting point [6].
    • Elution: Employ a linear gradient from 0% to 30% methanol over 30-40 minutes.
    • Detection: Monitor the effluent with a UV detector at 260-280 nm (for the uracil moiety) [6].
    • Loading: The sample loading is typically limited to about 100 mg per injection on a 16 mm i.d. column to maintain resolution [6].

The following workflow diagram summarizes the key stages of this purification process:

Start Fermentation Broth (Streptomyces tendae) A Centrifugation/Filtration Start->A B Crude Supernatant A->B C Adsorption Chromatography (e.g., Diaion HP-20) B->C D Ion-Exchange Chromatography (Cation Exchange) C->D E Preparative Reversed-Phase HPLC (C18 Column, Volatile Buffer) D->E End Pure this compound E->End

Analysis and Structure Elucidation

Once a pure fraction is obtained, its identity as this compound must be confirmed.

  • Analytical HPLC: Analyze the purified compound using analytical RP-HPLC to check for purity (≥90%) [7].
  • Structure Elucidation: The definitive identification of this compound relies on spectroscopic methods.
    • Mass Spectrometry (MS): Used to determine the molecular mass [2] [3].
    • Two-Dimensional NMR: Critical for establishing the C-glycosidic linkage and full stereochemistry. Key experiments include COSY, HSQC, and HMBC to correlate protons and carbons and confirm the unique C-C bond between the uracil and sugar moieties [2] [3].

Summary of Key Experimental Data

For quick reference, the following tables consolidate important parameters.

Table 1: Key Characteristics of this compound

Parameter Description
Producing Strain Streptomyces tendae Tü 901/PF 53+-3 [1] [3]
Structural Type Tripeptide C-Nucleoside [1]
Key Structural Feature C-glycosidic bond (uracil C-5 to sugar C-1') [3]
Primary Purification Adsorption & Ion-Exchange Chromatography [6]
Final Purification Preparative Reversed-Phase HPLC [6]
Critical Analysis 2D NMR & Mass Spectrometry [2] [3]

Table 2: Exemplary HPLC Conditions for Purification

Parameter Specification
HPLC Type Preparative Reversed-Phase [6]
Stationary Phase C18, 10 μm particle size [6]
Column Dimensions 16 mm internal diameter [6]
Mobile Phase 50 mM Ammonium formate (pH 4.0) / Methanol [6]
Elution Linear gradient (0% to 30% Methanol) [6]
Sample Load ~100 mg per injection [6]

Important Considerations for Researchers

  • Low Abundance: this compound is produced as a minor component. Its yield will be significantly lower than that of main components like nikkomycin Z or X, making its isolation challenging [5].
  • Protocol Adaptation: The procedures detailed here are based on protocols for nikkomycin Z and the general characterization of pseudo-J. You will likely need to optimize chromatographic conditions (gradient, buffer pH, and column type) for your specific system to achieve optimal separation.
  • Strain Selection: Note that Streptomyces ansochromogenes does not produce nikkomycins I and J (and by extension, pseudo-J), so the specified S. tendae strain is essential for this work [5].

References

Structure determination of nikkomycin pseudo-J using 2D NMR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nikkomycins and Nikkomycin Pseudo-J

Nikkomycins are peptidyl nucleoside antibiotics produced by Streptomyces strains that act as potent competitive inhibitors of chitin synthase, making them promising antifungal agents [1]. The main components, nikkomycin X and Z, consist of a peptidyl moiety (4-(4′-hydroxy-2′-pyridinyl)-homothreonine, or HPHT) and a nucleoside moiety (nikkomycin Cx or Cz) [2].

This compound is a structurally distinct analogue. It was first reported alongside nikkomycin pseudo-Z from the fermentation broth of Streptomyces tendae Tü 901/PF 53+-3 [3] [4] [5]. The key structural difference lies in the glycosidic bond connecting the uracil base to the sugar unit, 5-amino-5-deoxy-D-allo-furanuronic acid. In the classic nikkomycins J and Z, this bond is N-glycosidic, whereas in the pseudo forms, it is a more stable C-glycosidic bond between C-5 of uracil and C-1' of the sugar [3] [4]. This C-glycosidic linkage is a critical determinant of the compound's increased stability [6].

Detailed Protocol for Structure Elucidation of this compound

This protocol outlines the key steps for isolating and determining the structure of this compound from a microbial fermentation broth, with a focus on 2D NMR spectroscopy.

Stage 1: Fermentation and Isolation
  • Microbial Fermentation: Culture the producing strain, Streptomyces tendae Tü 901/PF 53+-3, in a suitable liquid fermentation medium under standard conditions (e.g., 28°C, 200 rpm for several days) [3] [5].
  • Broth Extraction: Separate the culture broth by filtration or centrifugation. The target metabolites are present in the supernatant [3].
  • Purification: Purify the this compound from the broth using techniques such as column chromatography (e.g., ion-exchange, silica gel, or reversed-phase C18). Monitor the fractions using HPLC and/or bioassay against a sensitive fungus like Candida albicans [6]. The final compound is typically a white, water-soluble powder [6].
Stage 2: Structure Elucidation via 2D NMR and MS

The core structure determination relies on a combination of mass spectrometry and two-dimensional NMR techniques.

  • Mass Spectrometry (MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and formula.

    • Procedure: Dissolve the purified compound in a suitable solvent (e.g., water with 0.1% TFA) and infuse it into the ESI-MS system. Analyze in positive ion mode to observe the [M+H]⁺ ion.
    • Expected Outcome: The exact mass will help establish the molecular formula, distinguishing it from other nikkomycins [6].
  • Two-Dimensional NMR Spectroscopy: This is the central technique for full structure assignment. The following homonuclear and heteronuclear experiments are essential [3] [4] [7].

    • Sample Preparation: Dissolve 10-20 mg of purified this compound in a deuterated solvent (e.g., D₂O or d₆-DMSO ~0.5 mL). Transfer to a standard 5 mm NMR tube.
    • Data Acquisition: Acquire a set of 2D NMR spectra at room temperature (or as required). The key experiments are outlined in the table below.

The following workflow summarizes the strategic application of 2D NMR experiments for structural determination.

G Start Start: Purified this compound COSY 1H-1H COSY Start->COSY HSQC 1H-13C HSQC Start->HSQC MS Mass Spectrometry (MS) Start->MS TOCSY 1H-1H TOCSY COSY->TOCSY Assign Assign Full Structure COSY->Assign Proton Networks TOCSY->Assign Spin Systems HMBC 1H-13C HMBC HSQC->HMBC HSQC->Assign Direct C-H Connectivities HMBC->Assign Long-range C-H Connectivities MS->Assign Molecular Formula

Table 1: Essential 2D NMR Experiments for this compound Structure Elucidation.

Experiment Type Key Information Provided
¹H-¹H COSY Homonuclear Identifies scalar-coupled protons (typically 2-3 bonds apart), revealing connectivity within the spin systems of the sugar and base moieties [7].
¹H-¹H TOCSY Homonuclear Reveals all protons within an isolated spin system. Useful for identifying all protons belonging to the sugar ring or the peptidyl side chain, even if they are not directly coupled [7].
¹H-¹³C HSQC Heteronuclear Correlates each proton directly to its bonded carbon atom. This is the foundation for assigning both ¹H and ¹³C chemical shifts [6] [7].
¹H-¹³C HMBC Heteronuclear Detects long-range couplings (2-4 bonds) between protons and carbons. This is critical for establishing the C-glycosidic linkage between C-5 of uracil and C-1' of the sugar, and for connecting the different moieties of the molecule [6].

Modern Approaches and Analytical Considerations

While the original study successfully used the methods above, modern research can leverage advanced techniques and insights.

  • Mutasynthesis for Novel Analogues: A powerful modern method to generate new nikkomycin analogues like nikkomycin Px and Pz is mutasynthesis. This involves inactivating a key biosynthetic gene (e.g., sanL, encoding a L-lysine 2-aminotransferase) in a producing strain like Streptomyces ansochromogenes, and then feeding the mutant with synthetic precursor analogues like nicotinic acid [6]. This approach can yield compounds with improved stability.
  • Stability Considerations: C-Nucleoside antibiotics like this compound exhibit greater stability under varying pH and temperature conditions compared to their N-nucleoside counterparts [6]. This is a significant advantage for potential pharmaceutical development.
  • HPLC for Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing nikkomycin production. For example, nikkomycin Z typically has a retention time of around 19.5 minutes under specific conditions, which can be used as a reference [2].

Application Notes and Limitations

  • Sample Purity: The success of NMR-based structure elucidation is heavily dependent on high sample purity. Ensure rigorous purification before analysis.
  • Instrumentation: Access to a high-field NMR spectrometer (≥ 400 MHz for ¹H) is necessary to achieve sufficient resolution and sensitivity for 2D experiments.
  • Expert Interpretation: While this protocol provides a roadmap, the interpretation of complex 2D NMR spectra (especially HMBC) requires significant expertise in natural product chemistry.
  • Data Integration: Always correlate NMR findings with mass spectrometry data to ensure consistency in the proposed molecular structure.

References

Comprehensive Analytical Methods for Nikkomycin Pseudo-J Characterization: Protocols for Structural Elucidation and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nikkomycin Pseudo-J

This compound represents a structurally unique peptidyl nucleoside antibiotic initially isolated from the fermentation broth of Streptomyces tendae Tü 901/PF 53+-3. This compound belongs to the nikkomycin family of natural products characterized by their potent inhibition of chitin synthase enzymes in fungi and insects. Unlike conventional nikkomycins that feature N-glycosidic bonds, this compound possesses a distinctive C-glycosidic linkage between the C-5 atom of the uracil base and the C-1' atom of 5-amino-5-deoxy-D-allo-furanuronic acid. This structural variation significantly influences its biological activity, molecular properties, and analytical characterization requirements [1] [2].

The significance of this compound in drug development research stems from its mechanistic action as a competitive inhibitor of chitin synthesis, presenting potential applications against phytopathogenic fungi and human fungal pathogens. However, its characterization poses particular challenges due to its structural similarity to other nikkomycin variants and its inherent chemical instability under certain conditions. This comprehensive protocol document addresses these challenges by providing detailed analytical methodologies for the complete characterization of this compound, encompassing structural elucidation, quantification, and bioactivity assessment tailored to the needs of researchers and pharmaceutical development professionals [3].

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural characterization of this compound heavily relies on multidimensional NMR techniques, which provide atomic-level resolution of its molecular architecture. The experimental workflow begins with sample preparation wherein approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) for analysis. The selection of solvent depends on the solubility characteristics of the sample and the specific structural features targeted for investigation. For comprehensive structural assessment, practitioners should employ a suite of one and two-dimensional NMR experiments including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) [1] [4].

The distinctive C-glycosidic bond that differentiates this compound from conventional nikkomycins manifests in characteristic NMR chemical shifts, particularly in the region connecting the uracil moiety to the sugar unit. The HMBC experiment proves crucial for identifying this feature through long-range correlations between the anomeric carbon (C-1') and uracil protons. Additionally, NOESY experiments provide conformational information by revealing through-space interactions between the nucleobase and sugar moieties. Table 1 summarizes the key NMR parameters that should be configured for optimal structural characterization of this compound [2].

Table 1: Key NMR Parameters for this compound Characterization

Experiment Type Field Strength (MHz) Temperature (°C) Key Structural Insights Characteristic Chemical Shifts
¹H NMR 500-800 25 Proton connectivity Uracil H-5: ~5.8 ppm; H-6: ~7.6 ppm
¹³C NMR 125-200 25 Carbon skeleton C-1': ~75-85 ppm (C-glycosidic)
COSY 500-800 25 Proton-proton correlations Sugar ring proton networks
HSQC 500-800 25 CH groups assignment Direct carbon-proton pairs
HMBC 500-800 25 Long-range correlations C-1' to uracil H-5/H-6
NOESY 500-800 25 Spatial proximity Sugar-base through-space contacts
Mass Spectrometry (MS) Analysis

Mass spectrometric techniques provide complementary molecular weight and fragmentation pattern data essential for confirming the elemental composition and gross structure of this compound. The analysis typically employs electrospray ionization (ESI) in positive ion mode due to the compound's polar nature, with alternative consideration given to matrix-assisted laser desorption/ionization (MALDI) for complex mixtures. The experimental protocol involves preparing a stock solution of this compound in methanol or acetonitrile/water (1:1, v/v) at approximately 1 μg/mL, with subsequent dilution to working concentrations of 10-100 ng/μL for MS analysis [1] [2].

For structural confirmation, practitioners should utilize tandem mass spectrometry (MS/MS) to generate characteristic fragment ions that reveal the compound's connectivity. The C-glycosidic bond in this compound produces distinctive fragmentation patterns compared to N-glycosidic analogs, particularly in the cleavage between the nucleoside and peptide moieties. High-resolution mass spectrometry (HRMS) with Orbitrap or time-of-flight (TOF) analyzers provides exact mass measurements capable of confirming the molecular formula with an accuracy of <5 ppm. Table 2 outlines the optimal mass spectrometry parameters for this compound characterization [4] [2].

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter Recommended Setting Alternative Options Structural Information Obtained
Ionization Method Electrospray Ionization (ESI+) MALDI Molecular ion detection
Mass Analyzer Q-TOF Orbitrap, Triple Quadrupole Accurate mass, fragmentation patterns
Source Temperature 150°C 100-200°C Optimal ionization efficiency
Dissociation Energy 20-35 eV 15-45 eV Fragment ion abundance
Solvent System Methanol/Water (1:1) Acetonitrile/Water (1:1) Sample solubility and ionization
Calibration Sodium formate or ESI-L Mass accuracy

The following workflow diagram illustrates the comprehensive strategy for structural elucidation of this compound integrating both NMR and MS methodologies:

structural_elucidation Start Purified this compound NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS NMRexp 1D & 2D NMR Experiments NMR->NMRexp MSexp HRMS & MS/MS Analysis MS->MSexp NMRdata NMR Data Processing NMRexp->NMRdata MSdata MS Data Processing MSexp->MSdata Structure Complete Structural Elucidation NMRdata->Structure MSdata->Structure

Figure 1: Analytical workflow for structural elucidation of this compound integrating NMR and mass spectrometry techniques

Production and Biosynthesis Analysis

Microbial Fermentation and Metabolic Engineering

The production of this compound originates from fermentation processes utilizing specific Streptomyces strains, primarily Streptomyces tendae Tü 901 or Streptomyces ansochromogenes. The standard fermentation protocol involves inoculating a pre-culture medium (e.g., YMG or SP medium) with a frozen spore suspension and incubating at 28°C with continuous shaking at 220 rpm for 24-48 hours. This pre-culture then serves as the inoculum (5-10% v/v) for the production medium, with fermentation typically continuing for 4-7 days under similar conditions. Throughout the process, critical parameters including pH, dissolved oxygen, and carbon source utilization must be meticulously monitored to optimize this compound yields [5] [6].

Genetic manipulation of production strains has emerged as a powerful strategy for enhancing this compound yields and selectivity. Research has demonstrated that disruption of the sanP gene effectively blocks the imidazolone biosynthetic pathway responsible for nikkomycin X production, thereby redirecting metabolic flux toward this compound biosynthesis. Additionally, overexpression of regulatory genes such as sabR has been shown to enhance nikkomycin production by binding to the upstream region of sanG (a pathway-specific regulatory gene) and activating its transcription. The construction of such engineered strains involves standard gene disruption techniques including PCR-targeting and homologous recombination, followed by verification through antibiotic selection and molecular analysis [5] [6].

Precursor Feeding and Yield Optimization

The yield of this compound can be significantly enhanced through strategic precursor feeding during fermentation. Experimental evidence indicates that supplementation with uracil (the direct precursor of the nucleoside moiety) at optimal concentrations of 1.5-2 g/L can increase this compound production by approximately 2.6-fold compared to non-supplemented controls. The protocol involves aseptically adding filter-sterilized uracil solution to the fermentation medium during the early exponential growth phase (typically 24-48 hours post-inoculation). It is crucial to monitor uracil concentration throughout the fermentation process, as residual uracil levels above 0.5 g/L may indicate incomplete utilization, while excessive concentrations (>3 g/L) can inhibit microbial growth and reduce final product yields [6].

In contrast to the effectiveness of nucleoside precursors, studies have shown that supplementation with amino acid precursors of the peptidyl moiety (L-lysine and L-glutamate) does not significantly enhance this compound production in complex media. This suggests that the peptide synthesis pathway is not the limiting factor in nikkomycin biosynthesis under standard fermentation conditions. The following diagram illustrates the biosynthetic pathway and regulatory network governing this compound production:

biosynthesis Uracil Uracil Precursor NPJ This compound Uracil->NPJ Salvage Pathway SabR SabR Regulator SanG sanG Activation SabR->SanG Binds SARE Region SanN sanN-I Operon SanG->SanN Direct Control SanO sanO-V Operon SanG->SanO Direct Control SanN->NPJ Biosynthesis SanO->NPJ Biosynthesis

Figure 2: Biosynthetic pathway and regulatory network of this compound production in Streptomyces species

Bioactivity Assessment and Mechanism of Action

Chitin Synthase Inhibition Assay

The primary mechanism of action of this compound involves competitive inhibition of chitin synthase enzymes, which catalyze the polymerization of UDP-N-acetylglucosamine into chitin in fungal cell walls. The standard protocol for assessing this activity utilizes a cell-free enzyme assay with fungal chitin synthase preparations, typically obtained from Saccharomyces cerevisiae or Candida albicans through membrane fractionation. The reaction mixture (100 μL total volume) contains 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 2.5 mM UDP-N-acetylglucosamine, and the enzyme preparation. This compound is tested across a concentration range of 0.1-100 μM, with the reaction initiated by adding the substrate and continuing for 30-60 minutes at 30°C [3].

Enzyme activity is quantified by measuring the incorporation of radiolabeled [³H] or [¹⁴C] UDP-N-acetylglucosamine into chitin polymers, which are subsequently captured on glass fiber filters and quantified by scintillation counting. The IC₅₀ value (concentration causing 50% inhibition) is determined from dose-response curves generated using non-linear regression analysis. This compound typically demonstrates potent inhibition with IC₅₀ values in the low micromolar range against susceptible fungal chitin synthases, though its activity is generally lower than that of N-glycosidic nikkomycins such as nikkomycin Z, likely due to differences in enzyme active site recognition and binding affinity [2] [3].

Antimicrobial Susceptibility Testing

The antifungal activity of this compound is evaluated using standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi). The test involves preparing two-fold serial dilutions of this compound in RPMI 1640 medium buffered to pH 7.0 with MOPS, with final concentrations typically ranging from 0.06 to 64 μg/mL. Fungal inocula are prepared to yield approximately 1-5 × 10³ CFU/mL for yeasts or 0.4-5 × 10⁴ CFU/mL for molds, with incubation at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds) [3].

The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that produces visual turbidity reduction of ≥50% compared to the drug-free control. This compound demonstrates spectrum-specific activity, with highest potency against dimorphic fungal pathogens such as Coccidioides immitis and Blastomyces dermatitidis, while showing more moderate activity against Candida albicans and Cryptococcus neoformans. Importantly, research has revealed synergistic interactions between this compound and other antifungal classes, particularly azoles (e.g., fluconazole) and echinocandins, which can be quantified using checkerboard microdilution assays and calculating fractional inhibitory concentration (FIC) indices [3].

Detailed Experimental Protocols

Sample Preparation and Purification Protocol

The isolation and purification of this compound from fermentation broth requires a multi-step chromatographic approach to achieve sufficient purity for structural characterization and bioactivity testing. The protocol begins with centrifugation of fermentation broth (typically 1-2 L) at 10,000 × g for 30 minutes to separate the biomass from the supernatant. The clarified supernatant is then applied to a cation-exchange chromatography column (e.g., Dowex 50WX4, H⁺ form) equilibrated with deionized water. After sample loading, the column is washed with 5 column volumes (CV) of water followed by 5 CV of 0.1 M ammonium formate (pH 5.0) to remove weakly bound contaminants [4] [6].

This compound is subsequently eluted using a step gradient of 0.5 M ammonium formate (pH 5.0), with fractions collected and monitored by UV absorption at 260 nm. Pooled nikkomycin-containing fractions are then concentrated under reduced pressure and desalted using reversed-phase solid-phase extraction (C18 cartridges). Further purification is achieved by preparative high-performance liquid chromatography (HPLC) using a C18 column (250 × 21.2 mm, 5 μm particle size) with isocratic elution using 50 mM ammonium acetate (pH 5.0)/methanol (95:5, v/v) at a flow rate of 10 mL/min. The purity of isolated this compound should be verified by analytical HPLC (>95% purity) before proceeding with structural characterization studies [6].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The qualitative and quantitative analysis of this compound in complex matrices such as fermentation broth or biological samples is optimally performed using LC-MS with the following standardized protocol. Chromatographic separation is achieved using a reversed-phase C18 column (150 × 2.1 mm, 3.5 μm particle size) maintained at 40°C, with a mobile phase consisting of 10 mM ammonium formate in water (pH 4.5, solvent A) and acetonitrile (solvent B). The elution gradient program runs from 5% to 30% B over 15 minutes, followed by a 5-minute hold at 30% B, then returning to initial conditions over 2 minutes with a 5-minute re-equilibration period. The flow rate is maintained at 0.3 mL/min, and the injection volume is 10 μL [1] [2].

Mass spectrometric detection employs electrospray ionization in positive ion mode with the following optimized parameters: source temperature 150°C, desolvation temperature 350°C, capillary voltage 3.0 kV, cone voltage 30 V, and collision energy 20 eV for precursor ion formation. For enhanced specificity, multiple reaction monitoring (MRM) transitions are established for this compound, typically monitoring the molecular ion [M+H]⁺ (m/z ≈ 495) to characteristic product ions (m/z ≈ 245 for the nucleoside moiety and m/z ≈ 250 for the peptide fragment). Quantification is performed using external calibration standards ranging from 1 ng/mL to 1 μg/mL, with method validation establishing linearity (R² > 0.99), accuracy (85-115%), and precision (CV < 15%) across the calibration range [2].

Conclusion

The comprehensive analytical methodologies detailed in this application note provide researchers with robust tools for the complete characterization of this compound, from initial structural elucidation through bioactivity assessment. The integration of complementary techniques including multidimensional NMR, high-resolution mass spectrometry, and specialized bioassays enables a thorough understanding of this structurally unique antifungal compound. Particular attention should be paid to the distinctive C-glycosidic bond that differentiates this compound from conventional N-glycosidic nikkomycins, as this structural feature significantly influences both analytical characteristics and biological activity.

The protocols described herein have been optimized for reproducibility and accuracy, incorporating recent advances in understanding nikkomycin biosynthesis and regulation. Researchers are encouraged to adapt these methods to their specific experimental needs while maintaining the core principles outlined for each technique. As interest in chitin synthase inhibitors continues to grow for agricultural and pharmaceutical applications, these standardized protocols will facilitate comparative studies and further investigation of structure-activity relationships within the nikkomycin family.

References

Comprehensive Application Notes and Protocols for Fermentation Optimization of Nikkomycin Pseudo-J Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nikkomycin Pseudo-J and Production Significance

This compound is a structurally unique peptidyl nucleoside antibiotic initially isolated from the fermentation broth of Streptomyces tendae Tü 901/PF 53+-3. This compound belongs to the nikkomycin family, which function as potent competitive inhibitors of chitin synthase in fungi and insects. The structural distinction of this compound lies in its C-glycosidic bond between C-5 of uracil and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid, contrasting with the N-glycosidic bond found in conventional nikkomycins [1]. This molecular variation contributes to its enhanced stability and potentially distinct biological activity profile compared to other nikkomycins. The clinical significance of nikkomycin compounds, particularly their potent antifungal activity against pathogenic fungi such as Coccidioides immitis and Blastomyces dermatitidis, has driven substantial research interest in developing efficient production processes.

The production challenge for this compound stems from several factors: the structural complexity that makes chemical synthesis impractical on a manufacturing scale, the typical co-production of multiple nikkomycin variants in wild-type strains, and the difficulty in separating structurally similar analogues. These challenges necessitate the development of optimized fermentation and purification strategies specifically tailored to this compound. The clinical potential of nikkomycin compounds as antifungal agents with low mammalian toxicity further underscores the importance of establishing robust, scalable production processes to enable sufficient material for preclinical and clinical studies [2]. This document provides detailed application notes and protocols to address these challenges through strain engineering, fermentation optimization, and purification process development.

Strain Development and Genetic Engineering

Genetic Modification Strategies

The selective production of this compound requires precise genetic modifications to eliminate competing biosynthetic pathways while enhancing the desired metabolic flux. Based on studies of closely related nikkomycin compounds, the key genetic targets include genes responsible for the biosynthesis of imidazolone (unique to nikkomycin X) and those regulating the glycosidic bond formation. The disruption of sanP (or its homolog nikP in Streptomyces tendae), which is vital for imidazolone biosynthesis, has been shown to effectively eliminate nikkomycin X production while maintaining nikkomycin Z production [3]. Given the structural similarities between nikkomycin Z and pseudo-J, similar approaches would be applicable for enhancing pseudo-J specificity.

The implementation of this strategy involves the construction of disruption vectors containing a resistance marker (typically kanamycin) flanked by homology regions targeting the sanP gene. Following conjugal transfer into Streptomyces strains, successful disruptants are selected and genetically stabilized through sequential passages without antibiotic pressure. Complementary experiments through plasmid-based expression of the wild-type sanP gene should be performed to confirm the absence of polar effects and verify that the observed phenotypic changes are directly attributable to the targeted gene disruption [3]. For this compound specifically, additional modifications to favor C-glycosidic bond formation may be required, potentially involving the manipulation of glycosyltransferase genes within the nikkomycin biosynthetic cluster.

Mutant Selection and Strain Improvement

Beyond targeted genetic disruptions, classical strain improvement approaches play a crucial role in enhancing this compound productivity. The selection strategy employs toxic analogs of biosynthetic precursors to identify overproducing mutants. Specifically, 5-fluorouracil resistance has been successfully used to select for nikkomycin Z overproducers, as uracil serves as a direct precursor for the nucleoside moiety [2]. This approach would be similarly applicable for this compound, given its shared uracil component.

Additional selection methods include the isolation of ribosomal mutants resistant to streptomycin or rifampicin, which have demonstrated success in improving antibiotic production in various Streptomyces species. For instance, streptomycin-resistant mutants of Streptomyces tendae ΔNikQ have shown improved purity profiles of nikkomycin Z without necessarily increasing overall titer [2]. The stability assessment of improved mutants is critical, requiring continuous cultivation over extended periods (e.g., 2 years) with regular monitoring of production capabilities to ensure consistent performance before implementation in manufacturing processes.

Table 1: Strategic Approaches for Strain Improvement

Approach Methodology Expected Outcome Validation Requirement
Gene Disruption Homologous recombination of sanP/nikP with resistance cassette Elimination of nikkomycin X analog; selective pseudo-J production Genetic stability through 5 passages; complementation testing
Toxic Analog Selection Selection on 5-fluorouracil (1-5 μg/mL) Enhanced precursor utilization for nucleoside moiety Productivity assessment in liquid fermentation
Ribosomal Mutation Selection on streptomycin (10-50 μg/mL) or rifampicin (5-25 μg/mL) Potential regulatory changes enhancing antibiotic production Stability testing over extended cultivation
Regulatory Gene Manipulation Overexpression of sabR or sanG pathway-specific regulators Enhanced transcription of biosynthetic gene clusters Transcriptional analysis of biosynthetic genes

Fermentation Process Optimization

Media Composition and Feeding Strategies

The optimal production of this compound requires carefully formulated media that supports both biomass accumulation and antibiotic synthesis. The carbon source composition significantly influences nikkomycin production, with combinations of glucose and mannitol demonstrating particular effectiveness. Glucose primarily serves to build cell mass, while mannitol has been identified as a key driver of nikkomycin biosynthesis [2]. The concentration optimization for these components is essential, as excessive glucose can cause catabolite repression, while mannitol's low solubility limits its maximum usable concentration. Typically, glucose concentrations of 10-20 g/L and mannitol at 15-30 g/L provide balanced growth and production profiles.

The nitrogen source selection also critically impacts this compound production. Complex nitrogen sources such as soy grits (at 20-40 g/L) have proven effective in supporting both growth and antibiotic synthesis. Additionally, precursor feeding strategies significantly enhance production yields. Uracil, as a direct precursor of the nucleoside moiety, exerts a pronounced stimulatory effect on nikkomycin production. The optimal uracil concentration typically ranges from 1.5-2 g/L, with higher concentrations potentially inhibiting cell growth [3]. It is noteworthy that uridine also enhances production but generally exerts a less pronounced effect than uracil. Interestingly, precursors of the peptidyl moiety (L-lysine and L-glutamate) have not demonstrated significant effects on nikkomycin production in complex media, suggesting these components are not limiting factors under standard conditions [3].

Process Parameters and Fermentation Kinetics

The controlled optimization of physical parameters during fermentation is essential for maximizing this compound production. Dissolved oxygen represents one of the most critical process parameters, with uncontrolled oxygen levels resulting in dramatically reduced nikkomycin yields (up to 80% reduction) [2]. Maintaining dissolved oxygen above 30% saturation through appropriate agitation, aeration, and pressure control is essential for optimal production. The temperature range for most Streptomyces fermentations is typically 28-30°C, while pH should be maintained between 6.5-7.2 through controlled feeding of acids or bases.

The fermentation mode selection significantly impacts both titer and productivity. Fed-batch fermentation has demonstrated success in extending the period of maximal nikkomycin production by preventing carbon source depletion and controlling growth rate [4]. Alternatively, continuous fermentation at low dilution rates can maintain high productivity states for extended periods, though this approach may present operational challenges at manufacturing scale. The production kinetics for nikkomycins typically show association with the late growth and stationary phases, with maximum titers often achieved between 5-7 days in batch processes. Monitoring and controlling the correlation between cell mass and antibiotic formation is essential, as nikkomycin production is partially growth-associated but continues into the stationary phase.

Table 2: Fermentation Parameters and Their Optimization Ranges

Parameter Optimal Range Impact on Production Monitoring Method
Dissolved Oxygen >30% saturation Critical; uncontrolled levels reduce yield by up to 80% Polarographic probe
Temperature 28-30°C ±2°C deviation can reduce yield by 20-30% Thermocouple
pH 6.5-7.2 Narrow optimal range for enzyme activity pH probe
Uracil Feeding 1.5-2 g/L 2.6-fold yield increase; higher concentrations inhibit growth HPLC monitoring of residual uracil
Carbon Source (Glucose:Mannitol) 1:1.5-2 ratio Mannitol specifically enhances antibiotic production HPLC analysis
Agitation Rate 300-500 rpm (scale-dependent) Impacts oxygen transfer and shear stress tachometer

Purification and Analytical Methods

Multi-Step Purification Process

The purification of this compound from fermentation broth presents significant challenges due to the presence of structurally similar analogues and complex media components. The primary capture step utilizes cation exchange chromatography (Column A) at acidic pH (below the pI of nikkomycins, approximately 6.2), which allows selective binding of this compound while removing proteins and pigments. Elution is typically achieved using ammonium hydroxide solutions, with yields exceeding 80% [2]. The secondary purification employs a tandem anion exchange column (Column B) that directly captures the cationic exchange eluate without intermediate pH adjustment, significantly reducing processing volumes and improving efficiency.

The pigment removal represents a particular challenge in nikkomycin purification. While activated charcoal effectively removes pigments, it results in substantial product loss. Instead, hydrophobic interaction chromatography using non-functionalized styrenic resins (e.g., AMBERCHROM) in isocratic mode with aqueous solutions provides effective pigment separation [2]. This process involves two stages: an initial flow-through column (Column C) that removes tightly bound pigments under acidic conditions, followed by a fine purification column (Column D) at pH 6.2 (the pI of this compound) to achieve high purity. The final steps include concentration using an additional anion exchange column (Column E) and formation of the monohydrochloride salt through careful acidification followed by freeze-drying.

Analytical Methods and Quality Control

Robust analytical methods are essential for monitoring both fermentation progress and final product quality. HPLC analysis serves as the primary quantification method, typically using reverse-phase C18 columns with UV detection at 260-280 nm (optimized for the uracil chromophore). Mobile phases often consist of aqueous buffers (e.g., phosphate or acetate) with low concentrations of organic modifiers such as methanol or acetonitrile. The purity assessment should include not only the main peak area percentage but also specific quantification of structurally related impurities, particularly other nikkomycin analogues that may co-purify with pseudo-J.

Structural confirmation of this compound requires mass spectrometry and two-dimensional NMR techniques, which are essential for distinguishing the C-glycosidic bond that differentiates pseudo-J from conventional nikkomycins [1]. Key NMR characteristics include distinctive chemical shifts at the C-5 position of uracil and the C-1' position of the aminohexuronic acid moiety. For bioactivity assessment, chitin synthase inhibition assays using fungal enzyme preparations provide functional validation, while antimicrobial susceptibility testing against reference fungal strains (e.g., Candida albicans or Aspergillus fumigatus) confirms expected spectrum and potency.

Experimental Protocols

Genetic Modification Protocol

This protocol describes the disruption of sanP in Streptomyces strains to eliminate competing nikkomycin variants and enhance pseudo-J production.

  • Materials:

    • Streptomyces sp. strain (e.g., S. tendae or S. ansochromogenes)
    • pIJ773 or similar plasmid with apramycin/kanamycin resistance
    • PCR reagents and primers for sanP amplification
    • conjugation media (SFM, MS) with appropriate antibiotics
    • DNA isolation kit for Streptomyces
  • Methodology:

    • Amplify 1-2 kb regions upstream and downstream of sanP using genomic DNA as template
    • Clone these regions flanking an antibiotic resistance cassette in a conditionally replicating vector
    • Introduce the constructed plasmid into Streptomyces via intergeneric conjugation from E. coli ET12567/pUZ8002
    • Select exconjugants on apramycin/kanamycin plates after 5-7 days incubation at 30°C
    • Screen for double-crossover mutants by replica plating to identify antibiotic-sensitive clones
    • Confirm gene disruption by PCR and Southern blot analysis
    • Verify phenotypic stability through five sequential passages without antibiotic pressure
  • Validation:

    • HPLC analysis to confirm elimination of nikkomycin X analog
    • Maintenance of this compound production
    • Complementation with wild-type sanP to verify specific effect
Fermentation Protocol

This protocol describes the optimized fed-batch fermentation for this compound production.

  • Materials:

    • Modified SP medium: glucose (10 g/L), mannitol (20 g/L), soy grits (30 g/L), (NH₄)₂SO₄ (3 g/L), CaCO₃ (2 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), trace element solution (1 mL/L)
    • Uracil stock solution (100 g/L)
    • Antifoam agent (e.g., polypropylene glycol)
    • Bioreactor with dissolved oxygen, pH, and temperature control
  • Methodology:

    • Inoculum preparation: Grow engineered strain in seed medium for 48 hours at 30°C with shaking at 250 rpm
    • Transfer to bioreactor containing production medium at 10% inoculation volume
    • Maintain temperature at 30°C, pH at 6.8-7.0 via automatic addition of NaOH or HCl
    • Control dissolved oxygen above 30% saturation through agitation (300-500 rpm), aeration (0.5-1 vvm), and back pressure
    • Feed uracil to maintain concentration of 1.5-2 g/L after 24 hours
    • Monitor biomass, residual carbohydrates, and nikkomycin production daily
    • Harvest after 5-7 days when nikkomycin titer plateaus
  • Analytical Monitoring:

    • Biomass: Dry cell weight measurement
    • Carbohydrates: HPLC with refractive index detection
    • This compound: HPLC with UV detection at 260 nm
Purification Protocol

This protocol describes the multi-step purification of this compound from fermentation broth.

  • Materials:

    • Cation exchange resin (e.g., SP Sepharose Fast Flow)
    • Anion exchange resin (e.g., Q Sepharose Fast Flow)
    • Hydrophobic interaction resin (e.g., AMBERCHROM CG161c)
    • Ammonium hydroxide solution (0.1-2 M)
    • Hydrochloric acid (0.1-1 M)
    • Ultrafiltration system with 1 kDa MWCO membranes
  • Methodology:

    • Clarify fermentation broth by centrifugation (10,000 × g, 20 min) and microfiltration (0.45 μm)
    • Adjust pH to 5.0 and load onto cation exchange column (Column A)
    • Wash with 5-10 column volumes (CV) of pH 5.0 buffer
    • Elute with 10-20 CV of 0.5 M ammonium hydroxide
    • Directly load eluate onto anion exchange column (Column B)
    • Elute with 0.1 M HCl in 5 CV
    • Adjust eluate pH to 3.0 and apply to AMBERCHROM column (Column C) in flow-through mode
    • Adjust flow-through pH to 6.2 and load onto second AMBERCHROM column (Column D)
    • Elute with deionized water, collecting fractions based on UV absorption at 260 nm
    • Concentrate high-purity fractions by rotary evaporation or ultrafiltration
    • Form hydrochloride salt by careful acidification to pH 4.0 with HCl
    • Lyophilize to obtain final powder
  • Quality Assessment:

    • Purity by HPLC (>95%)
    • Structural confirmation by MS and NMR
    • Chitin synthase inhibitory activity

Regulatory Considerations and Process Scaling

The translation of laboratory-scale this compound production to manufacturing scale requires careful attention to regulatory guidelines and process validation. For pharmaceutical application, the production process must adhere to current Good Manufacturing Practices (cGMP) with particular emphasis on documentation of genetic modifications, consistency of raw materials, and validation of purification processes. The genetic stability of engineered strains must be thoroughly documented through extended serial passage studies, with monitoring of both antibiotic production capability and the maintenance of the engineered genotype.

Process scaling considerations include the maintenance of critical parameters such as oxygen transfer rate, shear stress, and mixing time when moving from laboratory to production scale bioreactors. The purification process must be validated to consistently remove process-related impurities (media components, metabolites) and product-related impurities (structural analogues). Demonstration of consistency across at least three consecutive batches at the target production scale is typically required for clinical trial material, with established specifications for identity, purity, potency, and dosage form characteristics.

Graphical Representation of Processes

The following Graphviz diagrams visualize key processes described in these application notes.

This compound Biosynthetic Pathway

pseudoJ_biosynthesis This compound Biosynthetic Pathway Uracil Uracil UMP UMP Uracil->UMP Salvage Pathway Nucleoside_Moiety Nucleoside_Moiety UMP->Nucleoside_Moiety sanO/sanQ PseudoJ PseudoJ Nucleoside_Moiety->PseudoJ C-glycosidic bond formation Llysine Llysine Peptide_Moiety Peptide_Moiety Llysine->Peptide_Moiety Lglutamate Lglutamate Lglutamate->Peptide_Moiety Peptide_Moiety->PseudoJ Peptidyl transferase

Downstream Processing Workflow

purification_workflow This compound Purification Process Fermentation_Broth Fermentation_Broth Clarification Clarification Fermentation_Broth->Clarification Centrifugation Filtration Cation_Exchange Cation_Exchange Clarification->Cation_Exchange pH 5.0 Anion_Exchange Anion_Exchange Cation_Exchange->Anion_Exchange NH4OH elution Pigment_Removal Pigment_Removal Anion_Exchange->Pigment_Removal HCl elution pH 3.0 Fine_Purification Fine_Purification Pigment_Removal->Fine_Purification Flow-through pH adjust to 6.2 Final_Product Final_Product Fine_Purification->Final_Product Water elution Lyophilization

Conclusion

The optimization of this compound production requires an integrated approach combining strain engineering, fermentation optimization, and sophisticated purification strategies. The implementation of these application notes and protocols enables researchers to establish robust processes for producing this promising antifungal compound. Continued refinement of these processes, particularly in scaling to manufacturing levels and further genetic engineering to enhance yields, will support the ongoing development of this compound as a clinical candidate for treating fungal infections.

References

Comprehensive Application Notes and Protocols: Separation Techniques for Nikkomycin Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nikkomycin Analogs and Separation Challenges

Nikkomycins are peptidyl nucleoside antibiotics produced by Streptomyces species that function as potent competitive inhibitors of chitin synthase, making them promising antifungal agents with significant clinical potential. These compounds consist of a nucleoside moiety linked to a peptidyl moiety, creating a family of structurally similar analogs that present substantial separation challenges. The primary components of interest include nikkomycins X and Z, along with more recently discovered variants such as nikkomycins Bx, Bz, Px, and Pz. The extreme structural similarity between nikkomycin X and Z, which differ only in their nucleoside components (imidazolone in nikkomycin X vs. uracil in nikkomycin Z), makes them particularly difficult to separate using conventional chromatographic methods. This challenge is further compounded by the need for high-purity isolates for accurate biological evaluation and clinical development, especially since nikkomycin Z has demonstrated significant promise as a clinical candidate for treating fungal infections such as coccidioidomycosis.

The separation complexity arises from the nearly identical physicochemical properties of these analogs, which traditionally required sophisticated and often inefficient multi-step purification protocols. As highlighted in multiple studies, even with advanced chromatographic systems, nikkomycin X and Z typically co-elute as a single peak under standard reversed-phase HPLC conditions, necessitating the development of specialized approaches to achieve effective resolution. Additionally, the pH sensitivity of certain nikkomycins further complicates their separation and purification, as some analogs demonstrate variable stability under different pH conditions. These challenges have driven the development of innovative separation strategies, including reactive chromatography, genetic engineering of producer strains, and mutasynthesis approaches that generate analogs with improved separation characteristics.

Table 1: Key Nikkomycin Analogs and Their Characteristics

Nikkomycin Analog Nucleoside Moisty Peptidyl Moisty Molecular Weight Bioactivity Stability Characteristics
Nikkomycin X Imidazolone Hydroxypyridylhomothreonine ~495 Da Antifungal Less stable across pH variations
Nikkomycin Z Uracil Hydroxypyridylhomothreonine ~495 Da Antifungal Moderate stability
Nikkomycin Bx Imidazolone Phenylhomothreonine ~478 Da Antifungal Improved pH stability
Nikkomycin Bz Uracil Phenylhomothreonine ~478 Da Antifungal Improved pH stability
Nikkomycin Px Imidazolone Pyridinylhomothreonine 479 Da Antifungal Enhanced stability across pH/temperature
Nikkomycin Pz Uracil Pyridinylhomothreonine 479 Da Antifungal Enhanced stability across pH/temperature

Chemochromatography: Principles and Applications

Fundamental Mechanism

Chemochromatography represents an innovative reactive separation approach that combines chemical modification with chromatographic separation in a single operational step. This technique exploits selective chemical reactions between components in the mobile phase and target analytes within the chromatography column, effectively magnifying subtle differences in chemical reactivity into significant chromatographic resolution. For nikkomycin separation, the method capitalizes on the differential reactivity of nikkomycin X and Z with specific chemical modifiers, particularly sodium bisulfite, which selectively forms a polar addition product with nikkomycin X while leaving nikkomycin Z largely unaffected. This transformation occurs in real-time during the chromatographic process, creating a significant polarity difference between the analogs that enables their clear separation on standard reversed-phase columns.

The bisulfite addition product formation with nikkomycin X results from a nucleophilic attack on the aldehyde functionality present in its imidazolone moiety, generating a more polar hydroxysulfonate derivative that elutes earlier in reversed-phase systems. In contrast, nikkomycin Z lacks this reactive aldehyde group due to its uracil-based nucleoside, remaining chemically unchanged and thus retaining its original chromatographic behavior. This selective reaction effectively solves the core challenge of nikkomycin separation by introducing a temporary chemical differentiation that can be controlled through mobile phase composition. The approach represents a paradigm shift from conventional chromatography, where separation relies solely on inherent physicochemical properties, to a dynamic system where these properties can be selectively modulated to achieve resolution of otherwise co-eluting compounds.

Strategic Advantages

The chemochromatography approach offers several significant advantages over traditional separation methods for nikkomycin analogs. First, it enables the direct resolution of nikkomycin X and Z without requiring complex derivatization procedures prior to chromatography, streamlining the purification process and reducing sample handling. Second, the method employs relatively inexpensive reagents and standard HPLC equipment, making it accessible to most laboratories without requiring specialized instrumentation. The concentration of sodium bisulfite (typically 1.0% in mobile phase) can be optimized for either analytical separations with minimal sample consumption or preparative-scale purification to obtain multi-milligram quantities of individual nikkomycins for further biological evaluation.

Another key advantage is the reversibility of the modification under certain conditions, allowing recovery of native nikkomycin X from the bisulfite adduct through mild oxidative treatments or pH adjustment. This feature is particularly valuable when preparing nikkomycin X for biological testing, as it ensures the isolated compound is in its authentic, unmodified form. The chemochromatography method also demonstrates excellent reproducibility when system parameters are properly controlled, including mobile phase pH, temperature, and bisulfite concentration. This reliability makes it suitable for quality control applications in nikkomycin production and for monitoring nikkomycin profiles in fermentation broths of wild-type and genetically modified Streptomyces strains.

Detailed HPLC Protocol for Nikkomycin Separation

Materials and Equipment
  • HPLC System: Standard HPLC system with binary or quaternary pump, column heater, and UV detector capable of monitoring at 260-290 nm
  • Chromatography Column: Reversed-phase C18 column (250 × 4.6 mm for analytical; 250 × 20 mm for preparative)
  • Mobile Phase Components: Trifluoroacetic acid (TFA), HPLC-grade water, sodium bisulfite, and HPLC-grade methanol or acetonitrile
  • Standard Solutions: Authentic nikkomycin X and Z standards for system calibration
  • Sample Preparation: Centrifugation and filtration apparatus for broth clarification
Step-by-Step Procedure

1. Mobile Phase Preparation: Prepare mobile phase A consisting of aqueous 0.1% trifluoroacetic acid in HPLC-grade water. Prepare mobile phase B as 0.1% TFA in acetonitrile or methanol. For the chemochromatography modification, add 1.0% (w/v) sodium bisulfite to mobile phase A, ensuring complete dissolution before use. Filter all mobile phases through 0.22 μm membranes and degas thoroughly by sonication or sparging with inert gas.

2. Sample Preparation: Clarify fermentation broth by centrifugation at 10,000 × g for 15 minutes at 4°C. Pass the supernatant through a 0.22 μm syringe filter to remove particulate matter. For broth with high pigment content, employ additional clean-up steps such as solid-phase extraction or liquid-liquid extraction. Adjust the injection volume according to concentration, typically 20 μL for analytical and 500 μL-1 mL for preparative separation.

3. HPLC Configuration and Method Setup:

  • Equilibrate the C18 column with initial mobile phase conditions (95% A + 1.0% bisulfite:5% B) at a flow rate of 1.0 mL/min for analytical or 10 mL/min for preparative scale
  • Maintain the column temperature at 25-30°C throughout the separation
  • Set the UV detection wavelength to 260 nm for nikkomycin Z and 290 nm for nikkomycin X, or use a dual-wavelength monitoring approach
  • Program a linear gradient from 5% to 15% B over 25 minutes for optimal separation
  • For preparative applications, employ isocratic conditions at 7% B after initial method optimization

4. System Calibration and Quantification: Inject authentic nikkomycin standards to establish retention times and calibration curves. Nikkomycin X (as the bisulfite adduct) typically elutes at approximately 18-19 minutes, while nikkomycin Z elutes at 20-21 minutes under standard conditions. For quantification, prepare standard solutions at concentrations ranging from 0.1 to 1.0 mg/mL and construct peak area versus concentration calibration curves with R² > 0.99.

Table 2: Optimized HPLC Conditions for Nikkomycin Separation

Parameter Analytical Separation Preparative Separation Notes
Column Dimensions 250 × 4.6 mm 250 × 20 mm C18 stationary phase
Mobile Phase A 0.1% TFA + 1.0% NaHSO₃ in H₂O 0.1% TFA + 1.0% NaHSO₃ in H₂O Fresh preparation critical
Mobile Phase B 0.1% TFA in MeCN 0.1% TFA in MeCN MeOH alternative
Flow Rate 1.0 mL/min 10 mL/min Adjust for backpressure
Gradient Program 5-15% B over 25 min Isocratic 7% B Optimize for column
Temperature 25°C 25°C Controlled environment
Detection 260 nm/290 nm 260 nm/290 nm Dual wavelength
Injection Volume 20 μL 500-1000 μL Concentration-dependent

Alternative Separation Strategies

Genetic Engineering for Selective Production

An alternative approach to the challenging separation of nikkomycin X and Z involves strategic genetic manipulation of the producer strains to eliminate the production of one component, thereby simplifying the purification of the desired analog. This method has been successfully demonstrated in Streptomyces ansochromogenes, where disruption of the sanP gene effectively blocks the imidazolone biosynthetic pathway specifically required for nikkomycin X production. The resulting mutant strain (sanPDM) produces nikkomycin Z exclusively at yields equivalent to the parent strain (approximately 300 mg/L), completely eliminating the separation challenge posed by the structurally similar nikkomycin X. This genetic approach provides a robust biological solution to the chemical separation problem, fundamentally altering the production profile to favor a single target compound.

The sanP gene encodes a homolog of NikP2 from Streptomyces tendae with 95% identity, which is specifically involved in the biosynthesis of the imidazolone moiety unique to nikkomycin X. The targeted gene disruption is accomplished through homologous recombination, and the resulting mutant strain demonstrates genetic stability through multiple generations without reversion. Complementarity studies confirmed the specificity of this approach, as introduction of functional sanP in trans restored nikkomycin X production without affecting nikkomycin Z yields. For researchers requiring exclusively nikkomycin Z, this genetic strategy provides a permanent solution to the separation challenge while maintaining high production titers. Furthermore, when combined with precursor feeding (2 g/L uracil), the sanPDM strain achieved nikkomycin Z yields up to 800 mg/L, representing a 2.6-fold increase over the parent strain and making it an ideal platform for dedicated nikkomycin Z production.

Mutasynthesis for Novel Analog Generation

Mutasynthesis represents a powerful combined approach that integrates genetic engineering with precursor-directed biosynthesis to generate novel nikkomycin analogs with improved separation characteristics. This method involves creating blocked mutants in the nikkomycin biosynthetic pathway, particularly in genes such as sanL (encoding L-lysine 2-aminotransferase) which is required for the formation of the peptidyl moiety precursor. These mutants are unable to produce natural nikkomycins but accumulate nucleoside precursors. When fed with analogous precursor compounds such as benzoic acid or nicotinic acid, these mutants produce novel nikkomycin variants including nikkomycins Bx, Bz, Px, and Pz, which exhibit significantly different chromatographic behavior while maintaining biological activity.

The mutasynthesis approach offers the dual advantage of generating structural diversity and facilitating separation through intentional alteration of chemical properties. For example, nikkomycins Px and Pz, generated by feeding nicotinic acid to ΔsanL mutants, not only exhibit excellent antifungal activity comparable to natural nikkomycins but also demonstrate superior stability across varying pH and temperature conditions. These analogs show distinct chromatographic profiles with retention times of 18.5 and 19.5 minutes respectively, enabling straightforward separation from each other and from any remaining natural nikkomycins. The yields achieved through this method are substantial, with nikkomycin Pz production reaching 122 mg/L, comparable to nikkomycin Z production in wild-type strains. This integrated strategy effectively transforms the separation challenge into an opportunity for analog development, creating compounds with both improved physicochemical properties for purification and potentially enhanced pharmaceutical characteristics.

G cluster_0 Select Primary Approach Start Start Nikkomycin Separation Objective Define Separation Objective Start->Objective ApproachSelection Evaluate Requirements (Purity, Scale, Resources) Objective->ApproachSelection Analytical Analytical Scale Separation Analytical->ApproachSelection Preparative Preparative Scale Purification Preparative->ApproachSelection Chemochromatography Chemochromatography Method SamplePrep Sample Preparation Chemochromatography->SamplePrep ChemoNote Include 1.0% NaHSO₃ in mobile phase Chemochromatography->ChemoNote GeneticEngineering Genetic Engineering Approach GeneticEngineering->SamplePrep GeneticNote Use ΔsanP mutant strain for Z-only production GeneticEngineering->GeneticNote Mutasynthesis Mutasynthesis Approach Mutasynthesis->SamplePrep MutasynthesisNote Feed nicotinic acid to ΔsanL mutant Mutasynthesis->MutasynthesisNote HPLCSetup HPLC System Setup SamplePrep->HPLCSetup MethodOptimization Method Optimization HPLCSetup->MethodOptimization Collection Fraction Collection MethodOptimization->Collection Analysis Purity Analysis Collection->Analysis End End Process Analysis->End ChemoCheck Need to separate X and Z specifically? ApproachSelection->ChemoCheck All options ChemoCheck->Chemochromatography Yes GeneticCheck Require nikkomycin Z only? ChemoCheck->GeneticCheck No GeneticCheck->GeneticEngineering Yes NovelCheck Need novel analogs with improved properties? GeneticCheck->NovelCheck No NovelCheck->Mutasynthesis Yes

Diagram 1: Decision workflow for selecting appropriate nikkomycin separation strategies based on research objectives and available resources

Stability Considerations and Analytical Validation

Stability Profiles of Nikkomycin Analogs

The stability characteristics of nikkomycin analogs play a critical role in determining appropriate separation, storage, and handling conditions. Different nikkomycin variants demonstrate marked differences in their stability under various pH and temperature conditions, which must be considered when developing separation protocols. Traditional nikkomycins X and Z show particular sensitivity to extreme pH conditions and elevated temperatures, leading to degradation that can compromise separation efficiency and compound integrity. In contrast, newer analogs generated through mutasynthesis approaches, including nikkomycins Px, Pz, Bx, and Bz, exhibit significantly enhanced stability profiles, maintaining structural integrity across a broader range of conditions and thus offering more flexible separation options.

These stability differences directly impact method development decisions. For less stable analogs like nikkomycin X and Z, rapid processing and careful control of mobile phase pH are essential to prevent degradation during separation. The use of acidified mobile phases (0.1% TFA) helps stabilize these compounds during chromatographic runs while also improving peak shape through ion suppression. For the more stable analogs such as those from the B and P series, a wider range of separation conditions can be employed, including potentially higher temperatures to improve efficiency without risking significant degradation. Understanding these stability profiles enables researchers to tailor separation conditions to specific analogs, balancing resolution requirements with preservation of compound integrity throughout the purification process.

Table 3: Stability Comparison of Nikkomycin Analogs Under Various Conditions

Nikkomycin Analog pH Stability Range Temperature Stability Storage Recommendations Stability in Solution
Nikkomycin X 4-7 (optimal) Degrades above 40°C -20°C, lyophilized Stable 24h at 4°C in mobile phase
Nikkomycin Z 4-8 (optimal) Stable to 50°C -20°C, lyophilized Stable 48h at 4°C in mobile phase
Nikkomycin Bx 3-9 (good) Stable to 60°C 4°C, lyophilized Stable 1 week at 4°C
Nikkomycin Bz 3-9 (good) Stable to 60°C 4°C, lyophilized Stable 1 week at 4°C
Nikkomycin Px 3-10 (excellent) Stable to 70°C 4°C, lyophilized Stable 2 weeks at 4°C
Nikkomycin Pz 3-10 (excellent) Stable to 70°C 4°C, lyophilized Stable 2 weeks at 4°C
Analytical Validation and Quality Control

Comprehensive analytical validation is essential to confirm the identity, purity, and potency of separated nikkomycin analogs. The primary validation should include multiple orthogonal techniques to ensure accurate characterization of each isolated compound. Mass spectrometry, particularly electrospray ionization (ESI-MS), provides confirmation of molecular weights, with nikkomycins X and Z showing [M+H]+ ions at m/z 495 and 496 respectively, while nikkomycins Px and Pz display [M+H]+ ions at m/z 480.2. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy offers detailed information about both nucleoside and peptidyl moieties, with distinctive proton signals between δ8.68-8.46 for the pyridinyl rings in nikkomycin Pz, for example.

For quantitative analysis, validated HPLC methods should demonstrate specificity, accuracy, precision, linearity, and robustness according to International Conference on Harmonisation (ICH) guidelines. System suitability tests should establish resolution factors greater than 2.0 between nikkomycin X and Z peaks, tailing factors less than 1.5, and relative standard deviation of retention times less than 1% across repeated injections. When evaluating novel analogs generated through mutasynthesis, additional biological validation through antifungal susceptibility testing against standard organisms like Candida albicans and Alternaria longipes confirms maintained bioactivity. For the more stable analogs, additional stress testing under various pH and temperature conditions provides data to support recommended storage conditions and expiration dating. This comprehensive validation approach ensures that separated nikkomycin analogs meet the quality standards necessary for reliable research results and potential therapeutic development.

Troubleshooting and Optimization Guidelines

Common Operational Challenges

Several technical issues may arise during nikkomycin separation that can impact resolution, recovery, or efficiency. One frequent challenge is peak broadening or tailing, which often results from column overloading, inappropriate mobile phase pH, or insufficient activation of the chemochromatography reaction. This can be addressed by reducing injection volume, ensuring mobile phase contains fresh sodium bisulfite, and verifying that the column temperature remains stable throughout the separation. Another common issue is incomplete separation of nikkomycin X and Z, which typically indicates suboptimal bisulfite concentration, incorrect gradient profile, or column degradation. Method optimization should systematically vary bisulfite concentration between 0.5-1.5% while monitoring resolution, with adjustment of gradient steepness to achieve baseline separation.

Variable retention times represent another operational challenge, often stemming from inconsistent mobile phase preparation, temperature fluctuations, or column aging. Strict standardization of mobile phase preparation protocols, including consistent TFA and bisulfite concentrations, along with maintained column temperature control, typically resolves these inconsistencies. For preparative applications, sample precipitation or poor recovery may occur, particularly when processing concentrated fermentation broth extracts. Additional clean-up steps such as solid-phase extraction or adjustment of injection solvent composition to better match initial mobile phase conditions can mitigate these issues. Finally, degradation of nikkomycins during separation may be observed as extra peaks or reduced main peak areas, requiring careful control of mobile phase pH, use of chilled autosampler compartments, and minimization of processing time between sample preparation and analysis.

Method Adaptation and Scaling

Successful implementation of nikkomycin separation methods often requires strategic adaptation to specific research contexts, available equipment, and scale requirements. For laboratories without access to HPLC systems equipped with chemochromatography capabilities, alternative approaches including genetic engineering to produce single-component strains or mutasynthesis to generate more easily separable analogs provide viable pathways. When scaling from analytical to preparative applications, key considerations include maintaining the bisulfite-to-sample ratio to ensure complete reaction, adjusting flow rates while preserving linear velocity, and implementing fraction collection based on both time and UV trigger thresholds to maximize recovery.

For high-throughput applications requiring analysis of multiple samples, method transfer to UPLC systems with smaller particle size columns can significantly reduce analysis time while maintaining resolution, though may require adjustment of bisulfite concentration due to altered reaction kinetics in faster systems. When adapting methods for different nikkomycin analogs such as those from the B or P series, initial scouting runs should empirically determine optimal gradient conditions, as these analogs typically exhibit different retention behavior compared to traditional nikkomycins X and Z. For all adaptations, systematic method validation should confirm that the modified approach maintains the key performance characteristics of the original protocol, particularly resolution between closely eluting peaks and quantitative accuracy for all target analytes.

Conclusion

The separation of nikkomycin analogs represents a significant technical challenge due to their extreme structural similarities, but multiple effective strategies are now available to address this issue. Chemochromatography with bisulfite-modified mobile phases provides a robust solution for separating the challenging nikkomycin X and Z pair, leveraging selective chemical reactivity to achieve resolution otherwise impossible with conventional chromatography. For applications requiring only nikkomycin Z, genetic engineering of producer strains to eliminate nikkomycin X biosynthesis offers a permanent biological solution to the chemical separation problem. Meanwhile, mutasynthesis approaches generate novel nikkomycin analogs with both improved stability and more favorable separation characteristics, expanding the toolbox available to researchers.

The selection of an appropriate separation strategy should be guided by specific research objectives, available resources, and required scale, with the decision workflow provided in Diagram 1 serving as a practical guide for method selection. Regardless of the approach chosen, attention to stability considerations and comprehensive analytical validation are essential throughout the separation process to ensure compound integrity and accurate quantification. As research on these promising antifungal agents continues to advance, these refined separation techniques will play a crucial role in facilitating the discovery and development of nikkomycin-based therapeutics with enhanced pharmaceutical properties.

Improving nikkomycin pseudo-J yield from Streptomyces tendae

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Process Optimization

Optimizing the fermentation environment is crucial for improving nikkomycin yields. The table below summarizes key parameters based on studies with Streptomyces tendae.

Parameter Optimal Condition / Effect Citation
Dissolved Oxygen Higher oxygen transfer (e.g., in stirred-tank reactors) significantly improves yield compared to oxygen-limited systems (shake flasks, MTPs). [1]
Mycelial Morphology Pellet formation (1-1.4 mm diameter) reduces broth viscosity, protects from shear, and can maximize specific productivity. [2]
Nitrogen (NH₄NO₃) A low concentration (0.2 g/L) in continuous culture helps maintain high antibiotic production. [3]
Phosphate Has no significant influence on nikkomycin biosynthesis at very low concentrations. [3]
Precursor (Uracil) Feeding uracil (2 g/L) can dramatically increase nikkomycin Z yield (2.6-fold). [4]

The relationship between these key process parameters and nikkomycin production can be visualized in the following workflow:

Oxygen Transfer Oxygen Transfer Nikkomycin Yield Nikkomycin Yield Oxygen Transfer->Nikkomycin Yield Positive Impact Pellet Morphology Pellet Morphology Pellet Morphology->Oxygen Transfer Improves Shear Protection Shear Protection Pellet Morphology->Shear Protection Provides Nitrogen Regulation Nitrogen Regulation Nitrogen Regulation->Nikkomycin Yield Critical Precursor Feeding Precursor Feeding Precursor Feeding->Nikkomycin Yield Enhances

Strain Improvement & Metabolic Regulation

Beyond process conditions, genetic and metabolic engineering are powerful tools for enhancing yield.

Genetic Manipulation to Block Competing Pathways
  • Strategy: Disrupt the sanP gene (or its homolog nikP2 in S. tendae), which is vital for the imidazolone biosynthetic pathway unique to nikkomycin X.
  • Outcome: This creates a strain that selectively produces nikkomycin Z and abolishes nikkomycin X, simplifying downstream purification. In S. ansochromogenes, this disruption did not affect growth or nikkomycin Z yield [4].
Exploiting Signaling Pathways
  • Butenolide Signaling System: A gene cluster (sab) produces butenolide signaling molecules (SABs) essential for nikkomycin biosynthesis.
  • Mechanism: The transcriptional regulator SabR1 represses nikkomycin genes. SAB molecules bind to SabR1, causing it to dissociate from DNA and derepress biosynthesis.
  • Application: Disruption of sabA (butenolide biosynthesis) halts production, but yield can be restored by deleting the receptor gene sabR1, constitutively activating the pathway [5].

The butenolide signaling pathway that regulates nikkomycin biosynthesis involves the following key interactions:

sabA/P/D Gene Cluster sabA/P/D Gene Cluster SAB Butenolides SAB Butenolides sabA/P/D Gene Cluster->SAB Butenolides Biosynthesizes SabR1 Repressor SabR1 Repressor SAB Butenolides->SabR1 Repressor Binds to nik Gene Cluster nik Gene Cluster SabR1 Repressor->nik Gene Cluster Represses cprC Gene cprC Gene SabR1 Repressor->cprC Gene Represses AdpA Master Regulator AdpA Master Regulator cprC Gene->AdpA Master Regulator Activates AdpA Master Regulator->nik Gene Cluster Activates

Analytical Methods & Specifications

Precise analytical methods are required to monitor fermentation and quantify results, particularly to distinguish between different nikkomycins.

Method Application / Detail Citation
Ion-Pair Reversed-Phase HPLC Standard method for quantitation of nikkomycins in biological fluids and fermentation broths. [3]
Bioassay against C. albicans Used to determine the biological activity of nikkomycin samples. [5]
Nikkomycin pseudo-J Identification Characterized as a tripeptide analogue to nikkomycin J with a C-glycosidic linkage (like pseudouridine). It exhibits lower biological activity than N-glycosidic nikkomycins. [6]

Common Challenges & Troubleshooting Guide

Here is a sample FAQ section addressing specific issues users might encounter.

Q1: My fermentation broth is too viscous, limiting oxygen transfer and yield. What can I do?

  • Answer: Promote pellet morphology. In S. tendae, cultivating the strain to form cellular aggregates (pellets) of 1-1.4 mm diameter can significantly reduce broth viscosity, improve oxygen availability, and protect cells from shear damage, thereby increasing specific productivity [2].

Q2: I have successfully improved total nikkomycin yield, but my target is pseudo-J, a minor component. How can I shift the profile?

  • Answer 1 (Indirect Evidence): While not directly tested for pseudo-J, the formation of dipeptide and tripeptide nikkomycins (the class to which pseudo-J belongs) is associated with high biomass concentration and pellet formation [2]. Optimizing for pellets may favor its production.
  • Answer 2 (Precursor Analogy): Feeding different amino acid precursors could theoretically influence the peptide moiety. While L-lysine and L-glutamate did not boost nikkomycin Z, their effect on the more complex tripeptide pseudo-J is unknown and could be experimentally tested [4].

Q3: I've genetically engineered my strain, but nikkomycin production is completely abolished. What's a potential regulatory cause?

  • Answer: Check the butenolide signaling system. Disruption of the sabA gene halts production by preventing the synthesis of essential SAB butenolide signals. Production can be restored by adding synthetic SABs or by a second-site mutation that deletes the cognate receptor gene sabR1 [5].

Key Limitations and Future Directions

The most significant limitation is the direct scarcity of information on This compound. Most high-yield strategies are reported for nikkomycin Z in Streptomyces ansochromogenes. Furthermore, the regulatory mechanisms (e.g., the butenolide system) are detailed for S. ansochromogenes, and their direct applicability to S. tendae requires validation.

References

Overcoming low biological activity of nikkomycin pseudo-J

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: Why is nikkomycin pseudo-J less biologically active? this compound has a C-glycosidic linkage between the uracil base and the sugar moiety, unlike the N-glycosidic bond found in highly active compounds like nikkomycin Z [1]. This structural difference reduces its ability to effectively mimic the UDP-N-acetylglucosamine substrate and competitively inhibit fungal chitin synthase [2].

  • FAQ 2: What are the main strategies to overcome low activity? The two most promising strategies are Mutasynthesis and Strain Engineering. Mutasynthesis uses engineered bacteria to produce novel, more potent analogues. Strain Engineering focuses on genetically modifying producer strains to selectively produce the most active components and increase yields [3] [4].

  • FAQ 3: Which analytical methods are crucial for this work? You should rely on Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [4]. These techniques are essential for determining the mass, formula, and precise structure of new compounds, confirming successful synthesis of analogues. The table below compares them.

Technique Primary Role Key Advantage
ESI-MS / MS-MS Determines molecular mass and formula [4]. Provides accurate mass data for structural confirmation.
NMR Spectroscopy Elucidates full molecular structure and bonding [4]. Reveals atomic connectivity and C- vs. N-glycosidic bonds [5].

Experimental Protocols & Workflows

Here are detailed methodologies for the key strategies, which you can implement in your lab.

Protocol 1: Generating Analogues via Mutasynthesis

This method creates new nikkomycin variants by feeding precursor analogues to a blocked mutant strain [4].

Step-by-Step Workflow:

Start Start: Mutasynthesis S1 1. Create Mutant Strain (Inactivate sanL/nikC gene) Start->S1 S2 2. Fermentation (Grow ΔsanL mutant in culture) S1->S2 S3 3. Feed Analogues (Add nicotinic acid, etc.) S2->S3 S4 4. Incubate and Biosynthesize (Mutant produces new analogues) S3->S4 S5 5. Extract and Purify (Isolate compounds from broth) S4->S5 S6 6. Characterize Structures (Use ESI-MS and NMR) S5->S6 End End: Bioactivity Assay S6->End

Detailed Methodology:

  • Construct a Mutant Strain: Create Streptomyces ansochromogenes ΔsanL (or S. tendae ΔnikC) via homologous recombination. These genes code for L-lysine 2-aminotransferase, a key enzyme in the core nikkomycin structure biosynthesis. Inactivation blocks natural nikkomycin production [4].
  • Fermentation and Feeding: Grow the mutant in a suitable liquid medium. Supplement the culture with 1-2 mM of precursor analogues like nicotinic acid. The mutant's relaxed enzyme specificity incorporates these into new structures [4].
  • Extraction and Isolation: After incubation, separate the culture broth. Purify the compounds from the supernatant using techniques like preparative HPLC.
  • Structural Characterization: Identify novel analogues using ESI-MS and NMR. In one study, this approach yielded nikkomycin Px and Pz, which showed similar antifungal activity to nikkomycin X and Z but with better stability [4].
Protocol 2: Optimizing Production with Strain Engineering & Feeding

This strategy enhances the yield of desirable nikkomycins like nikkomycin Z, providing more material for derivative development [3].

Step-by-Step Workflow:

Start Start: Strain Engineering S1 1. Genetically Modify Producer Strain (Disrupt sanP gene) Start->S1 S2 2. Abolish Nikkomycin X Production (Block imidazolone pathway) S1->S2 S3 3. Fermentation with Precursors (Add uracil to culture medium) S2->S3 S4 4. Increase Nikkomycin Z Yield (Up to 2.6-fold enhancement) S3->S4 End End: Harvest for Testing S4->End

Detailed Methodology:

  • Genetic Modification: Create a mutant (e.g., sanPDM) by disrupting the sanP gene in a high-producing Streptomyces ansochromogenes strain. This gene is vital for the imidazolone moiety found in nikkomycin X, halting its production without affecting nikkomycin Z [3].
  • Precursor Feeding: Ferment the engineered strain in a complex medium like SP. Adding uracil at 1.5-2 g/L significantly boosts nikkomycin Z production, as uracil is a direct precursor for its nucleoside moiety. One study reported an increase from 300 mg/L to 800 mg/L [3].
  • Harvest and Utilize: The resulting material, predominantly nikkomycin Z, can be used as a lead compound for further chemical modification or synergy studies.

Experimental Design & Data Analysis Tips

Successful research relies on robust experimental design and data interpretation.

  • Synergy Screening: Don't focus solely on standalone activity. Screen your new analogues in combination with existing drugs like azoles (e.g., fluconazole) or echinocandins (e.g., caspofungin). Nikkomycin Z shows strong synergistic effects with these classes, which could make a less potent analogue therapeutically valuable [6] [7].
  • Include Essential Controls: For mutasynthesis experiments, always include the following controls to validate your results.
  • Assess Stability: Evaluate the stability of promising new analogues under various pH and temperature conditions. Improved stability was a key advantage of nikkomycins Px and Pz generated via mutasynthesis [4].
Control Type Purpose Expected Result
Wild-Type Strain Baseline for natural nikkomycin production. Production of nikkomycins X and Z.
Unfed Mutant (ΔsanL) Confirm the biosynthetic block is complete. No nikkomycin production.
Complemented Mutant Verify that the mutation's effect is specific. Restoration of nikkomycin production.

The most promising path forward is to use mutasynthesis to generate nikkomycin analogues that replace the C-glycosidic structure, while employing strain engineering to ensure high yields of material for testing.

References

Separation challenges of nikkomycin pseudo-J from nikkomycin J

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding the Separation Challenge

Q1: What is the core structural difference between nikkomycin J and nikkomycin pseudo-J?

The critical difference lies in the glycosidic bond connecting the uracil base to the sugar moiety, 5-amino-5-deoxy-D-allo-furanuronic acid [1] [2] [3].

  • Nikkomycin J: Features an N-glycosidic bond (between a nitrogen atom in uracil and the sugar).
  • This compound (ψ-J): Features a C-glycosidic bond (between a carbon atom in uracil and the sugar) [3].

This single-atom difference (N vs. C) results in minimal changes to the molecule's overall physical properties, making them exceptionally difficult to separate using standard methods [3].

Q2: Are there any known HPLC methods for separating nikkomycin isomers?

Yes, while not for the J/pseudo-J pair specifically, published methods successfully separate the equally challenging nikkomycin X and Z isomers. The key technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an octadecylsilane (C18) column and a specially formulated mobile phase [4] [5] [6].

The following table summarizes the core parameters of a proven method for separating nikkomycin X and Z, which serves as an ideal starting point for method development for J/pseudo-J.

Parameter Specification Notes & Rationale
Chromatography Mode Reversed-Phase (RP) Standard mode for hydrophilic, polar antibiotics [5].
Stationary Phase C18 (Octadecylsilane) The most common hydrophobic phase for such separations [4] [7].
Mobile Phase 30 mM Ammonium Formate, pH 4.7 The acidic pH controls ionization. The critical component is below [4].
Ion-Pair Agent 1 mM Heptanesulfonic Acid Essential for achieving baseline resolution by interacting with charged groups on the molecules [4].
Detection UV-Vis Suitable for nikkomycins which contain a uracil chromophore.

Step-by-Step Troubleshooting Guide

The workflow below outlines the process for developing and troubleshooting your separation method.

cluster_1 Phase 1: Method Setup cluster_2 Phase 2: Optimization & Troubleshooting cluster_3 Troubleshooting Actions Start Start: Nikkomycin J/ψ-J Separation Challenge Step1 Prepare Mobile Phase: - 30 mM Ammonium Formate - Adjust pH to 4.7 - Add 1 mM Heptanesulfonic Acid Start->Step1 Step2 Set HPLC System: - C18 Column - UV Detection (~260 nm) - Low Flow Rate (e.g., 1.0 mL/min) Step1->Step2 Step3 Run Initial Test & Assess Resolution Step2->Step3 Step4 Poor or No Resolution? Step3->Step4 Step5 Troubleshooting Paths Step4->Step5 Yes Step6 Successful Separation of Nikkomycin J & Pseudo-J Step4->Step6 No A1 A. Modify Gradient Elution: Gradually decrease polarity by increasing organic modifier (MeOH/ACN) Step5->A1 A2 B. Optimize Ion-Pairing: Test concentration of heptanesulfonic acid (0.5 - 5 mM) Step5->A2 A3 C. Fine-tune pH: Adjust within range 4.0 - 5.0 to alter ionization state Step5->A3 A1->Step3 Re-test A2->Step3 Re-test A3->Step3 Re-test

Guide to Troubleshooting Steps:

If the initial separation is poor, proceed with the following targeted actions:

  • A. Modify Gradient Elution: If the peaks are broad or elute too quickly, the mobile phase's elution strength may be incorrect. Start with a high aqueous content (e.g., 95% buffer, 5% organic modifier like methanol or acetonitrile) and implement a slow gradient to increase the organic modifier to 20-30% over 20-30 minutes. This gradually pulls the hydrophobic components off the column [7].

  • B. Optimize Ion-Pairing: The concentration of the ion-pair agent is critical [4]. If resolution is insufficient, empirically test concentrations of heptanesulfonic acid between 0.5 mM and 5 mM. A change in concentration can significantly alter the retention time and selectivity by modulating how the agent interacts with the charged amino groups in the nikkomycin structures.

  • C. Fine-tune pH: The ionization state of the molecules is highly sensitive to pH [7]. If peaks co-elute, adjust the mobile phase pH in small increments (e.g., from 4.5 to 4.9). Even a 0.2 unit change can dramatically improve resolution by subtly changing the hydrophobicity of the analytes.

Important Technical Notes

  • Detection: Nikkomycins contain a uracil ring, which absorbs UV light effectively. Detection at a wavelength of 260 nm is typically suitable for monitoring the separation [6] [7].
  • Sample Preparation: For best results, ensure your fermentation broth or sample is properly pre-treated. This often involves filtration (e.g., 0.22 μm membrane) to remove particulate matter that could damage the HPLC column [5] [6].
  • Structural Confirmation: Once separated, the identity of nikkomycin J and pseudo-J should be confirmed using orthogonal techniques, as originally described in the literature. The definitive methods are two-dimensional NMR spectroscopy and mass spectrometry to verify the C-glycosidic versus N-glycosidic bond [1] [3].

References

Comprehensive Technical Support Guide: Optimizing Fermentation Conditions for C-Glycosidic Nikkomycins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C-Glycosidic Nikkomycins

C-glycosidic nikkomycins represent a specialized class of peptidyl nucleoside antibiotics characterized by their unique carbon-glycosidic linkage. These compounds are structurally similar to UDP-N-acetylglucosamine, the natural substrate of chitin synthase, which enables them to function as potent competitive inhibitors of this essential fungal enzyme. The C-glycosidic variants, including nikkomycin pseudo-Z (ψZ) and nikkomycin pseudo-J (ψJ), contain a C-glycosidic linkage between uracil and 5-amino-5-deoxy-D-allo-furanuronic acid, analogous to the structure found in pseudouridine. This structural distinction differentiates them from the more common N-glycosidic nikkomycins and impacts their biological activity, with C-glycosidic forms generally exhibiting lower biological activity compared to their N-glycosidic counterparts [1].

These compounds are primarily produced by Streptomyces species, particularly Streptomyces tendae and Streptomyces ansochromogenes. Nikkomycins have drawn significant research attention due to their potent antifungal properties against clinically relevant pathogens, especially those with high chitin content in their cell walls such as Coccidioides immitis and Blastomyces dermatitidis. The interest in optimizing fermentation processes for these compounds stems from their potential clinical applications and the challenges associated with their production, particularly the co-production of multiple structurally similar analogues that complicate purification and reduce overall yields [2] [3].

Strain Engineering & Selection Strategies

Genetic Modification Approaches

Strategic gene disruption has proven to be a highly effective approach for optimizing nikkomycin production. The fundamental strategy involves blocking competing biosynthetic pathways to favor the production of desired components. Specifically, disrupting genes responsible for the imidazolone biosynthetic pathway effectively eliminates nikkomycin X production, thereby facilitating the selective accumulation of nikkomycin Z. This approach is crucial because nikkomycin X and Z are structural isomers that are exceptionally difficult to separate during purification due to their nearly identical chemical properties [3].

  • sanP Disruption: In Streptomyces ansochromogenes, targeted disruption of the sanP gene (a homolog of nikP2 in Streptomyces tendae) completely abolishes nikkomycin X production while maintaining nikkomycin Z yields at approximately 300 mg/L. This gene is vital for the biosynthesis of imidazolone, the unique structural component of nikkomycin X. The genetic stability of this disruption has been confirmed through multiple generations without antibiotic pressure, demonstrating maintained kanamycin resistance and consistent production profiles [3].

  • nikQ Deletion: In Streptomyces tendae, deletion of the nikQ gene, which is responsible for the nikkomycin X synthetic pathway, has shown significant promise. This approach results in strains that produce exclusively nikkomycin Z without the co-production of the difficult-to-separate nikkomycin X isomer. The Streptomyces tendae ΔNikQ strain has been successfully utilized in scalable manufacturing processes, demonstrating the industrial viability of this genetic strategy [4].

Strain Improvement through Mutagenesis

Classical mutagenesis and selection techniques complement targeted genetic approaches for strain improvement. The use of toxic analogs for selection has yielded particularly impressive results in developing overproducing strains:

  • 5-Fluorouracil Selection: Utilizing 5-fluorouracil, a toxic uracil analog, for mutant selection has led to the development of strains with dramatically improved nikkomycin Z production. A first-round mutant (Streptomyces tendae ΔNikQ 25-2 UMN01E7) obtained through this method demonstrated a 16-fold increase in nikkomycin Z production (1.6 g/L) compared to the parent strain (0.1 g/L) in 5L fermenters [4].

  • Antibiotic Resistance Selection: Isolation of streptomycin-resistant mutants has yielded strains with improved product purity. The Streptomyces tendae ΔNikQ 25-2 UMN033G2 strain maintained production at 1.6 g/L but with significantly increased purity (48% compared to 17% in previous mutants). This enhanced purity substantially simplifies downstream processing and purification [4].

Table: Comparison of Genetically Engineered Production Strains

Strain Genetic Modification Nikkomycin Z Production Purity Key Characteristics
S. ansochromogenes sanPDM sanP disruption 300 mg/L → 800 mg/L with uracil feeding Near 100% for Z No nikkomycin X production; responds well to uracil supplementation
S. tendae ΔNikQ 25-2 nikQ deletion 0.11 g/L ~100% for Z No nikkomycin X production; lower yield than wild type
S. tendae ΔNikQ UMN01E7 nikQ deletion + 5-fluorouracil selection 1.6 g/L 17% 16-fold improvement over parent strain; lower purity
S. tendae ΔNikQ UMN033G2 nikQ deletion + streptomycin resistance 1.6 g/L → 2.3 g/L in optimized conditions 48% High stability over 2 years; better suited for purification

Fermentation Optimization Parameters

Medium Composition and Precursor Feeding

Precursor supplementation represents one of the most effective strategies for enhancing nikkomycin Z production. The nucleoside moiety of nikkomycin Z originates from UMP, which can be efficiently supplied through salvage pathways when appropriate precursors are provided in the fermentation medium [3]:

  • Uracil Supplementation: The addition of uracil at optimal concentrations (1-2 g/L) to the fermentation medium of engineered Streptomyces ansochromogenes sanPDM results in a dramatic increase in nikkomycin Z production from 300 mg/L to 800 mg/L—approximately a 2.6-fold enhancement over the parent strain. This stimulatory effect is concentration-dependent, with 2 g/L representing the saturation point where maximum production is achieved. Higher concentrations (3 g/L) inhibit cell growth and reduce final yields, demonstrating the importance of optimal dosing [3].

  • Uridine Supplementation: The addition of uridine (0.5-2 g/L) also enhances nikkomycin Z production, though its stimulatory effect is less pronounced than that of uracil, increasing production from 320 mg/L to 400 mg/L. This moderate improvement suggests that the conversion of uridine to UMP may be less efficient than the utilization of uracil through salvage pathways in these production strains [3].

  • Amino Acid Precursors: Contrary to expectations, supplementation with precursors for the peptidyl moiety (L-lysine and L-glutamate) demonstrates no significant beneficial effect on nikkomycin Z production in complex media. This indicates that these amino acids are not limiting factors in the production medium and that the regulatory focus should remain on nucleoside precursor availability [3].

Critical Process Parameters

Environmental factors play a crucial role in determining the success of nikkomycin fermentation processes. Several key parameters require careful monitoring and control to maximize production yields:

  • Dissolved Oxygen Control: Maintaining adequate dissolved oxygen levels is absolutely essential for efficient nikkomycin production. In fermentations where dissolved oxygen is not controlled, nikkomycin levels reach only 0.35 g/L, representing just 15-20% of the potential yield achievable with proper oxygenation. This underscores the aerobic nature of nikkomycin biosynthesis and the importance of sufficient aeration and agitation [4].

  • Carbon Source Optimization: The carbon composition in the fermentation medium plays a distinct and specialized role in the production process. Glucose and soy grits primarily determine the final cell mass achieved in the reactor, while mannitol specifically influences the formation of nikkomycin Z. Due to the low solubility of mannitol, feeding strategies do not improve titers, making initial concentration optimization critical [4].

  • Process Scaling Considerations: Successful scale-up to industrial production (550 L bioreactors) has been demonstrated using optimized media formulations with the UMN33G2 strain, achieving final broth concentrations of 2.3 g/L nikkomycin Z with 48% purity. This represents one of the highest reported production levels and demonstrates the industrial viability of these optimization strategies [4].

Table: Effects of Different Precursors on Nikkomycin Z Production

Precursor Concentration Range Effect on Production Effect on Biomass Mechanism Recommendations
Uracil 1-2 g/L Increase from 300 to 800 mg/L in sanPDM Reduction by ~40% at 2 g/L Salvage pathway to UMP Optimal at 2 g/L; monitor growth inhibition
Uridine 0.5-2 g/L Increase from 320 to 400 mg/L No detectable effect Conversion to UMP Less effective than uracil; consider as alternative
L-Lysine 0.5-1 g/L No remarkable effect No effect Peptidyl moiety precursor Not limiting in complex media; avoid higher concentrations
L-Glutamate 0.5-1 g/L No remarkable effect No effect Peptidyl moiety precursor Not limiting in complex media; avoid higher concentrations
Combination (Lys + Glu) 0.5-1 g/L each No increase compared to control No effect Both peptidyl precursors Not recommended in complex media

Extraction & Purification Protocols

Multi-Step Chromatography Process

Purification of nikkomycin Z from fermentation broth presents significant challenges due to the presence of structurally similar analogs, media components, and pigments. A sophisticated multi-step chromatography approach has been developed to address these challenges:

  • Initial Capture with Cation Exchange: The first logical capture step utilizes cation exchange chromatography (Column A) at acidic pH (below the pI of nikkomycin Z). This step efficiently removes approximately 84% of proteins and pigments while recovering 84% of nikkomycin Z. Alkaline solutions, particularly ammonium hydroxide, are required for elution but large volumes (10-20 column volumes) are typically needed for near-quantitative recovery [4].

  • Tandem Anion Exchange: To address the volume challenges of cation exchange elution, a tandem column approach directly couples the cation exchange eluate to an anion exchange column (Column B). This innovative approach takes advantage of the fact that the alkaline elution conditions promoting release from the cation exchange resin simultaneously create ideal binding conditions for anion exchange. This strategy sharply reduces intermediate volumes from approximately 100 L to 20 L while recovering over 99% of nikkomycin Z [4].

  • Pigment Removal with Hydrophobic Interaction: Following the tandem ion exchange steps, pigment removal represents the next critical challenge. Non-functionalized styrenic resins (AMBERCHROM) effectively separate pigments from nikkomycin Z in an isocratic mode with aqueous solutions. The process involves two stages—an initial pigment filtration column (Column C) at pH 6.2 (the pI of nikkomycin Z), followed by a fine purification column (Column E) that yields fractions with 95.8% to 100% purity as determined by HPLC analysis [4].

Process Optimization and Integration

Integrated purification workflows have been developed to maximize recovery and purity while minimizing processing time and complexity:

  • Intermediate Concentration: Between the pigment removal steps, an additional anion exchange column (Column D) serves to concentrate the product before the final purification step. This concentration is essential because the AMBERCHROM fine purification column requires small loading volumes to achieve optimal separation efficiency [4].

  • Regeneration and Cleaning Procedures: The development of effective cleaning procedures for the AMBERCHROM resin is crucial for process sustainability. It was discovered that under acidic conditions, nikkomycins flow through while pigments remain tightly bound to the resin. Subsequent basic conditions effectively remove virtually all pigments, regenerating the column for repeated use without significant capacity loss [4].

  • Final Product Formation: The high-purity nikkomycin Z solution is carefully acidified to create the monohydrochloride salt, followed by concentration using rotary evaporation and final freeze-drying. This comprehensive purification process achieves an overall 79% purification yield with >98% relative purity of the final product, making it suitable for pharmaceutical applications [4].

The following workflow diagram illustrates the complete fermentation optimization process from genetic engineering to final purification:

fermentation_optimization Start Start Optimization Strain_Selection Strain Selection & Engineering Start->Strain_Selection Genetic_Mod Genetic Modification (sanP or nikQ disruption) Strain_Selection->Genetic_Mod Mutagenesis Classical Mutagenesis (5-fluorouracil selection) Strain_Selection->Mutagenesis Media_Opt Media Optimization Genetic_Mod->Media_Opt Mutagenesis->Media_Opt Precursors Precursor Feeding (Uracil 2 g/L) Media_Opt->Precursors Process_Control Process Control (Dissolved O₂, Carbon sources) Media_Opt->Process_Control Fermentation Fermentation (2.3 g/L achieved) Precursors->Fermentation Process_Control->Fermentation Purification Purification Process (5-step chromatography) Fermentation->Purification Final_Product Final Product Nikkomycin Z HCl >98% purity Purification->Final_Product

Troubleshooting Common Fermentation Issues

Production and Yield Problems

Inadequate nikkomycin yields represent the most frequent challenge in fermentation processes. Several factors can contribute to suboptimal production, and systematic troubleshooting is essential:

  • Low Precursor Utilization: If uracil supplementation fails to significantly improve yields, verify the actual consumption of uracil from the medium. Residual uracil measurements after fermentation should show near-complete utilization at optimal concentrations (1.5 g/L utilized from 2 g/L fed). If significant uracil remains, investigate potential metabolic bottlenecks or incorrect feeding timing. Uracil should be added during the active production phase rather than at inoculation for optimal utilization [3].

  • Oxygen Limitation Issues: Poor dissolved oxygen control represents one of the most common causes of low nikkomycin production. Ensure adequate aeration and agitation throughout the fermentation, particularly during the production phase. Implement dissolved oxygen monitoring and control strategies to maintain levels above critical thresholds. In scaled-up processes, oxygen transfer limitations become increasingly significant and require careful bioreactor design and operation [4].

  • Strain Instability Problems: If production yields decrease over successive generations, genetic instability may be responsible. Implement regular strain preservation protocols and prepare fresh working stocks frequently. For genetically engineered strains, verify the stability of introduced modifications through periodic genotypic and phenotypic analysis. The sanP disruption mutant in Streptomyces ansochromogenes has demonstrated stability through at least five generations without antibiotic pressure, but this should be verified for specific production strains [3].

Contamination and Purity Challenges

Downstream processing difficulties frequently arise from impurities and structurally similar compounds co-produced during fermentation:

  • Persistent Nikkomycin X Contamination: If nikkomycin X remains detectable in fermentation broths from engineered strains, verify the completeness of the genetic disruption. For sanP disruption mutants, complementation with wild-type sanP should restore nikkomycin X production, confirming the gene's role. Incomplete disruption or compensatory mutations may require repeated genetic manipulation or alternative disruption strategies [3].

  • Pigment Removal Challenges: Highly colored pigments that persist through initial purification steps can be addressed using the dual AMBERCHROM column approach. Ensure the load pH is precisely adjusted to 6.2 (the pI of nikkomycin Z) to maximize interaction with the resin. Implement the regeneration protocol between runs using acidic conditions to elute any residual nikkomycins followed by basic conditions to remove tightly bound pigments [4].

  • Co-production of Unwanted Analogs: If unexpected nikkomycin analogs appear in final products, review the genetic background of production strains. Streptomyces ansochromogenes naturally produces nikkomycins X and Z but not I or J, while Streptomyces tendae can produce all major variants. Understanding the native production profile of each strain is essential for anticipating potential purity challenges [3].

Advanced Technical Applications

Regulatory Gene Manipulation

Pathway-specific regulatory genes offer powerful targets for enhancing nikkomycin production through genetic engineering:

  • sanG Overexpression: The sanG gene encodes a pathway-specific transcriptional activator that positively regulates nikkomycin biosynthesis. Introduction of multiple copies of sanG into Streptomyces ansochromogenes significantly increases nikkomycin production. Furthermore, placing sanG under the control of strong constitutive promoters, such as the hrdB promoter, results in even more substantial yield improvements. This regulatory gene controls at least two putative transcription units for nikkomycin biosynthesis (sanN and sanO) while not affecting another (sanF), demonstrating its specific regulatory role [5] [6].

  • Pleiotropic Effects: Interestingly, disruption of sanG not only abolishes nikkomycin biosynthesis but also reduces sporulation and leads to brown pigment accumulation, indicating pleiotropic effects on secondary metabolism and development. This complex phenotype underscores the interconnected nature of regulatory networks in Streptomyces and highlights the importance of considering secondary effects when manipulating regulatory genes [6].

Synergistic Combinations and Clinical Applications

Nikkomycin Z demonstrates promising synergistic effects with other antifungal agents, expanding its potential clinical utility:

  • Combination Therapy: Nikkomycin Z shows significant synergy with azoles (fluconazole, itraconazole) and echinocandins (caspofungin) against important fungal pathogens including Candida albicans and Aspergillus fumigatus. These synergistic combinations allow for reduced dosing of individual agents while maintaining or enhancing antifungal efficacy. In murine models of systemic candidiasis, the combination of nikkomycin Z with fluconazole demonstrated superior efficacy compared to either agent alone [2] [3].

  • Clinical Development: Nikkomycin Z has undergone Phase I clinical trials as a potential treatment for coccidioidomycosis (valley fever), an orphan disease occurring primarily in the southwestern United States. The compound demonstrates low toxicity profiles in preclinical studies but faces challenges related to its short half-life due to structural instability. Ongoing formulation efforts aim to address these pharmacokinetic limitations [2] [4].

The following diagram illustrates the biosynthetic pathway and regulatory mechanisms controlling nikkomycin production:

nikkomycin_biosynthesis cluster_salvage Salvage Pathways UMP UMP (Nucleoside precursor) sanO sanO/sanQ (Nucleoside biosynthesis) UMP->sanO Uracil Uracil Uracil->UMP Enhanced utilization Uridine Uridine Uridine->UMP Moderate utilization L_Lysine L-Lysine sanN sanN (Peptide moiety synthesis) L_Lysine->sanN L_Glutamate L-Glutamate L_Glutamate->sanN sanG sanG (Pathway-specific regulator) sanG->sanO Activates sanG->sanN Activates sanP sanP/nikQ (Imidazolone biosynthesis) Nikkomycin_Z Nikkomycin Z sanP->Nikkomycin_Z Blocks when disrupted Nikkomycin_X Nikkomycin X sanP->Nikkomycin_X sanO->sanP sanO->Nikkomycin_Z

Conclusion

References

Enhancing stability of nikkomycin pseudo-J during purification

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Selective Nikkomycin Production

A major challenge in nikkomycin purification is the structural similarity between different analogues. Research indicates that the following methods can help in obtaining a specific desired component.

Approach Mechanism Key Outcome
Genetic Blockage of Nikkomycin X Pathway [1] Disruption of the sanP gene, vital for the imidazolone moiety of nikkomycin X. Abolishes nikkomycin X production; strain selectively produces nikkomycin Z (300 mg/L).
Precursor Feeding (Uracil) [1] Supplementing culture medium with uracil (a precursor for the nucleoside moiety). Enhances nikkomycin Z yield up to 800 mg/L in engineered strains; reduces nikkomycin X in wild-type.
Strain Improvement [2] Mutagenesis and selection of high-yield, high-purity strains (e.g., Streptomyces tendae ΔNikQ UMN033G2). Increases fermentation yield (2.3 g/L) and purity (48%) of nikkomycin Z in the broth.

The following diagram outlines the logical relationship between these strategies and their impact on achieving a purer nikkomycin product.

G cluster_strategies Purification Enhancement Strategies cluster_outcomes Outcomes Start Challenge: Co-production of Nikkomycin X and Z Genetic Genetic Blockage (Disrupt sanP gene) Start->Genetic Precursor Precursor Feeding (Add Uracil) Start->Precursor Strain Strain Improvement (Mutagenesis & Selection) Start->Strain Outcome1 Selective Nikkomycin Z Production Genetic->Outcome1 Outcome2 Increased Nikkomycin Z Titer Precursor->Outcome2 Outcome3 Higher Fermentation Purity & Yield Strain->Outcome3 Final Simplified Downstream Purification Outcome1->Final Outcome2->Final Outcome3->Final

Detailed Purification Protocol for Nikkomycins

The table below summarizes a scalable, multi-step chromatographic purification process developed for nikkomycin Z, which achieved a final relative purity of >98% [2].

Step Purpose/Mechanism Key Operational Details Outcome
Clarification Remove cells and debris from fermentation broth. Pre-treatment before loading onto first column. Clean harvest for chromatography.
Cation Exchange (Column A) Initial capture; binds Nikkomycin Z (pI ~6.2) at acidic pH. Elution with ammonium hydroxide solution. 84% recovery; removes proteins, pigments.
Anion Exchange (Column B) Polishing and volume reduction; binds in alkaline conditions. Tandem setup with Column A; sharp elution with dilute HCl. >99% recovery; reduces volume.
Pigment Removal (Column C) Remove colored impurities. AMBERCHROM resin; load at acidic pH (product flows through). Pigment-free solution.
Concentration (Column D) Concentrate product before final step. Small bed volume anion exchange column. Reduced volume for final step.
Fine Purification (Column E) High-resolution separation for final purity. AMBERCHROM resin; load at pI (pH 6.2); elute with water. Yields fractions with 95.8% to 100% purity.

The workflow for this purification process is as follows:

G cluster_controls Process Controls Start Clarified Fermentation Harvest A Cation Exchange (Column A) Start->A Load at pH < pI B Anion Exchange (Column B) A->B Tandem elution (Ammonia Hydroxide) C Pigment Removal (Column C) B->C Acidic eluate D Concentration (Column D) C->D Pigment-free solution E Fine Purification (Column E) D->E Load at pH 6.2 (pI) F Final Product (Nikkomycin Z HCl) E->F Elute with water PC1 UV monitoring at 254 nm PC1->A PC2 Fraction collection based on HPLC PC2->E

Troubleshooting Common Purification Challenges

Here are some specific solutions to problems encountered during nikkomycin purification, based on the research:

  • Problem: Low yield during initial capture step.
    • Solution: Using ammonium hydroxide for elution from the cation exchange column (Column A) provided higher yields compared to sodium hydroxide [2].
  • Problem: Large elution volumes and tank requirements at scale.
    • Solution: A tandem column setup directly coupling the cation exchange (Column A) and anion exchange (Column B) steps was successful. This avoids large intermediate tanks and pH adjustments, while sharply eluting the product with dilute HCl into a much smaller volume [2].
  • Problem: Persistent colored pigments in the product stream.
    • Solution: Using non-functionalized styrenic resins like AMBERCHROM was effective. The key is to exploit the differential affinity of pigments and nikkomycins under different pH conditions. Loading under acidic conditions allows nikkomycins to flow through while pigments bind. The resin can be regenerated with a base [2].

How to Proceed with "Nikkomycin Pseudo-J"

  • Verify the Compound Name: Please double-check the nomenclature in your source literature. "Pseudo-J" might be an informal research term for a specific analog or derivative.
  • Leverage Structural Analogies: Nikkomycins B, X, and Z are well-documented. Identify which known nikkomycin "pseudo-J" is most structurally similar to, and use the purification protocols for that compound as a starting point for your experiments.
  • Consult Specialized Databases: Search for "this compound" in specialized chemical and life sciences databases (e.g., SciFinder, Reaxys) which may contain information not indexed in general web searches.

References

C-glycosidic vs N-glycosidic nikkomycin efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Nikkomycin Z Efficacy in Murine Models

Infection Model Dosing Regimen Efficacy Outcomes Citation
Central Nervous System (CNS) Coccidioidomycosis [1] 50, 100, or 300 mg/kg, orally, three times daily (TID) for 14 days Significantly improved survival (70-80% vs 10% in control) and reduced brain fungal burden.
Disseminated Coccidioidomycosis [2] 200-2,000 mg/kg/day, orally (in drinking water) for 5 days Superior reduction in fungal burden (CFU) in lungs, liver, and spleen compared to fluconazole; sterilized organs in most animals after low-dose challenge.

Experimental Protocols for Nikkomycin Z

The data in the table above were generated using the following standardized methodologies:

  • In Vivo Efficacy Models [1] [2]:

    • Animal Subjects: Immunocompetent male mice (e.g., ICR strain).
    • Infection Establishment: Mice are infected via intracranial inoculation for CNS models or intravenous inoculation for disseminated disease models with arthroconidia of Coccidioides immitis or C. posadasii.
    • Treatment Groups: Mice are randomized into groups receiving vehicle control, nikkomycin Z at various doses, or an active control (e.g., fluconazole).
    • Dosing: Interventions typically begin 2-4 days post-infection. Nikkomycin Z is often administered multiple times per day (e.g., TID) via oral gavage to counteract its short half-life, or provided continuously in drinking water to simulate sustained release [1] [2].
    • Endpoint Assessment: Primary outcomes include survival rate over a set period (e.g., 30 days) and organ fungal burden, quantified by homogenizing tissues, plating dilutions on agar, and counting Colony-Forming Units (CFU) [1] [2].
  • In Vitro Susceptibility Testing [2]:

    • The minimum inhibitory concentration (MIC) of nikkomycin Z against fungal isolates is determined using standardized broth macrodilution methods, with endpoints defined by a specific percentage (e.g., 50%) of growth inhibition compared to a drug-free control [1].

Nikkomycin Z Mechanism of Action

Nikkomycin Z is a competitive inhibitor of chitin synthase. The diagram below illustrates its mechanism and the associated experimental workflow.

G cluster_mechanism Mechanism of Action (Nikkomycin Z) cluster_workflow General Experimental Workflow UDP UDP-N-acetylglucosamine (Natural Substrate) ChS Chitin Synthase (Fungal Enzyme) UDP->ChS Binds to Active Site NikZ Nikkomycin Z (Competitive Inhibitor) NikZ->ChS Competes for Binding Product Chitin Polymer (Cell Wall Component) ChS->Product Synthesis Blocked A In Vitro Susceptibility Testing B Animal Model Infection A->B C Treatment Administration B->C D Endpoint Assessment C->D

Interpretation and Research Gap

The provided data firmly establishes the in vivo efficacy of the N-glycosidic nikkomycin Z against serious fungal infections like coccidioidomycosis [1] [2]. Its mechanism is well-understood, relying on its structural similarity to the natural substrate UDP-N-acetylglucosamine to compete for the chitin synthase active site [3] [4].

A direct, head-to-head efficacy comparison with a C-glycosidic version is not available in the searched literature. C-glycosidic bonds are generally more stable and resistant to hydrolysis than N-glycosidic bonds [5]. Therefore, a key hypothesis is that a C-glycosidic nikkomycin analog might offer improved metabolic stability and a longer half-life, potentially allowing for less frequent dosing. However, its ability to effectively inhibit chitin synthase would need validation, as replacing the nitrogen with carbon could alter molecular recognition.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-6.9

Exact Mass

624.2027

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Heitsch H, König WA, Decker H, Bormann C, Fiedler HP, Zähner H. Metabolic products of microorganisms. 254. Structure of the new nikkomycins pseudo-Z and pseudo-J. J Antibiot (Tokyo). 1989 May;42(5):711-7. PubMed PMID: 2722685.
2: Decker H, Bormann C, Fiedler HP, Zähner H, Heitsch H, König WA. Metabolic products of microorganisms. 252. Isolation of new nikkomycins from Streptomyces tendae. J Antibiot (Tokyo). 1989 Feb;42(2):230-5. PubMed PMID: 2925514.

Explore Compound Types